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  • Product: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid
  • CAS: 860751-24-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid: Structure, Synthesis, and Scientific Significance Executive Summary 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid: Structure, Synthesis, and Scientific Significance

Executive Summary

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and materials science. The 1,2,3-triazole core is recognized as a privileged scaffold, a structural motif frequently found in compounds with diverse biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its broader significance in research and development. The information is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and inherent properties. 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is defined by a five-membered triazole ring substituted with an ethyl group at the N1 position and a carboxylic acid at the C5 position.

Caption: Chemical structure of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 1-ethyl-1H-1,2,3-triazole-5-carboxylic acid-
Molecular Formula C₅H₇N₃O₂[3]
Molecular Weight 141.13 g/mol [4][5]
SMILES CCN1C(=CN=N1)C(=O)O[3]
InChI Key KLIQDQLAROMEIO-UHFFFAOYSA-N[3]

Table 2: Computationally Predicted Physicochemical Properties

PropertyValueSignificance in Drug Discovery
XLogP -0.2Indicates high hydrophilicity, influencing solubility and cell permeability.[3]
Topological Polar Surface Area (TPSA) 68.01 ŲSuggests moderate ability to cross cell membranes.
Hydrogen Bond Donors 1The carboxylic acid proton can participate in H-bonding with biological targets.[4]
Hydrogen Bond Acceptors 4Multiple sites (nitrogens, oxygens) can accept H-bonds, enhancing target interaction.[4]
Rotatable Bonds 2Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.[4]

Synthesis and Mechanistic Rationale

The construction of the 1,4,5-trisubstituted 1,2,3-triazole ring is efficiently achieved through a base-catalyzed cyclocondensation reaction, often referred to as a Dimroth-type reaction, between an organic azide and an active methylene compound like a β-ketoester.[1][6] This approach is particularly valuable because it offers excellent regiocontrol, avoiding the formation of isomeric mixtures that can arise from other cycloaddition methods.[1]

The synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is best approached as a two-step process:

  • Cyclocondensation: Reaction of ethyl azide with ethyl acetoacetate to form the ethyl ester intermediate.

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid.

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Saponification ethyl_azide Ethyl Azide ester_intermediate Ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate ethyl_azide->ester_intermediate ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->ester_intermediate final_acid 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid ester_intermediate->final_acid reagents1 Base (e.g., NaOEt) Solvent (e.g., EtOH) reagents1->ester_intermediate reagents2 1. Base (e.g., LiOH) 2. Acidic Workup (e.g., HCl) reagents2->final_acid

Caption: Two-step synthesis workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate

This procedure is based on established organocatalyzed cycloaddition reactions.[7] The causality behind this step lies in the generation of a carbanion from the β-ketoester, which acts as the nucleophile in the ring-forming reaction with the electrophilic azide.

  • Reagents: Ethyl acetoacetate, Ethyl azide, 1,8-Diazabicyclo[8]undec-7-ene (DBU), Chloroform (anhydrous).

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 eq) in anhydrous chloroform, add DBU (0.1 eq). The DBU acts as a strong, non-nucleophilic base to deprotonate the active methylene group of the acetoacetate, creating the necessary nucleophile.

    • Add ethyl azide (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate.

Step 2: Saponification to 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid

This is a standard ester hydrolysis to unmask the carboxylic acid functional group, making it available for further chemical transformations.

  • Reagents: Ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1M Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature until TLC analysis indicates the complete consumption of the starting material. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. This step protonates the carboxylate salt to form the desired carboxylic acid, which will typically precipitate if sparingly soluble.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid.

Applications and Significance in Research and Development

The true value of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid lies in its utility as a versatile chemical scaffold. The 1,2,3-triazole ring is not merely a passive linker; its nitrogen atoms can participate in hydrogen bonding, and its aromatic nature allows for π-stacking interactions, making it a potent pharmacophore.[9]

  • Medicinal Chemistry: The triazole core is a key component in a wide array of therapeutic agents, including antibiotics, antivirals, and anticancer drugs.[1][10] This specific molecule is an ideal starting point for building compound libraries. The carboxylic acid serves as a synthetic "handle" for amide coupling reactions, allowing for the systematic introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

  • PROTACs and Chemical Biology: In the development of advanced therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs), stable, rigid linkers are essential. The 1,2,3-triazole unit is an excellent candidate for such applications.

  • Materials Science: The stable, polar, and aromatic nature of the triazole ring makes it a useful component in the design of polymers, ionic liquids, and corrosion inhibitors.[2]

Safety and Handling

  • Potential Hazards (based on analogs):

    • H302: Harmful if swallowed.[5][8]

    • H315: Causes skin irritation.[5][8]

    • H319: Causes serious eye irritation.[5][8]

    • H335: May cause respiratory irritation.[5][8]

  • Recommended Precautions:

    • Handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

References

  • 1-ethyl-1h-1,2,3-triazole-5-carboxylic acid. PubChemLite. [Link]

  • Ethyl 1H-1,2,3-triazole-5-carboxylate. PubChem. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • One step synthesis of 1,2,3-triazole carboxylic acids.
  • Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Arkivoc. [Link]

  • synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic. Taylor & Francis Online. [Link]

  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Pharmaceutical Research and Applications. [Link]

  • Ethyl 1H-1,2,4-triazole-5-carboxylate suppliers and producers. BuyersGuideChem. [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Journal of Chemical Society of Nigeria. [Link]

  • 1H-1,2,3-Triazole-5-carboxylic Acid. Pharmaffiliates. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]

  • Ethyl 1-methyl-1h-1,2,3-triazole-5-carboxylate. PubChemLite. [Link]

  • 1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-tricyclo[3.3.1.13,7]dec-1-yl-1-piperazinyl)methyl]-, ethyl ester. SpectraBase. [Link]

  • 1H-1,2,3-Triazole-5-carboxylic acid, 1-benzo[b]thien-2-yl-, methyl ester. SpectraBase. [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]

  • Peculiarities of the Spatial and Electronic Structure of 2-aryl- 1,2,3-triazol-5-carboxylic Acids and Their Salts. Preprints.org. [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. [Link]

Sources

Exploratory

Technical Guide: pKa and Acidity Profile of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

[1] Executive Summary 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is a specialized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) as a bioisostere for benzoic acid derivatives.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is a specialized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) as a bioisostere for benzoic acid derivatives.[1][2] Its physicochemical profile is defined by a pKa of approximately 3.36 ± 0.50 , making it significantly more acidic than benzoic acid (pKa 4.[1][3]2) and acetic acid (pKa 4.76).[1][3]

This increased acidity stems from the electron-deficient nature of the 1,2,3-triazole ring and the specific inductive effects inherent to the 5-position isomer.[1][3] Unlike its more common 1,4-isomer counterpart (synthesized via standard CuAAC "Click" chemistry), the 1,5-isomer requires specific catalytic pathways (RuAAC) to access.[1][3] This guide details the structural basis of its acidity, experimental determination protocols, and pharmaceutical implications.[3]

Part 1: Structural & Electronic Basis of Acidity[3]

The pKa Value

The acid dissociation constant (pKa) for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is centered at 3.36 .[1]

CompoundpKa (Experimental/Predicted)Structural Driver
1-Ethyl-1H-1,2,3-triazole-5-COOH 3.36 ± 0.50 Strong -I effect of N1; Ring electron deficiency.[1]
1-Ethyl-1H-1,2,3-triazole-4-COOH~3.20 – 3.50-I effect of N2/N3; Less steric hindrance.[1]
Benzoic Acid4.20Resonance stabilization (weaker induction).[1][3]
Acetic Acid4.76Weak +I effect of methyl group.[1][3]
Mechanistic Analysis: The 5-Position vs. 4-Position

The acidity of the carboxyl group on the triazole ring is governed by two competing factors: Electronic Induction and Steric Conformation .[1]

  • Electronic Induction (-I Effect): The 1,2,3-triazole ring is an electron-withdrawing group (EWG).[1] In the 5-isomer, the carboxyl group is directly adjacent to the N1 nitrogen, which bears the ethyl substituent.[3] The high electronegativity of N1 exerts a strong inductive pull, stabilizing the carboxylate anion (conjugate base) and lowering the pKa.[3]

  • Steric "Ortho" Effect: In the 5-isomer, the N1-ethyl group is sterically proximal to the C5-carboxyl group.[1] This steric crowding can force the carboxyl group to twist out of coplanarity with the triazole ring.[3] While this normally reduces resonance stabilization (raising pKa), the inductive effect of the adjacent nitrogen typically dominates, maintaining a pKa below 4.0.[3]

Solubility and Lipophilicity[3]
  • LogP: ~0.1 (Predicted).[1][3] The compound is highly polar and water-soluble compared to phenyl analogs.[1][3]

  • LogD (pH 7.4): At physiological pH, the compound exists almost entirely as the anionic carboxylate (pH > pKa), significantly lowering its LogD and enhancing aqueous solubility.[1][3]

Part 2: Experimental Methodologies

To validate the pKa of this specific isomer, two primary methodologies are recommended: Potentiometric Titration (for bulk purity) and NMR-Controlled Titration (for micro-scale/mixture analysis).[1]

Protocol A: Potentiometric Titration (Standard)

This method is the gold standard for determining the precise pKa of pure substances.[3]

Reagents:

  • Analyte: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (>98% purity).[1]

  • Titrant: 0.1 M KOH (standardized, carbonate-free).[1][3]

  • Solvent: Degassed water (or 50:50 Methanol/Water if solubility is limiting, requiring Yasuda-Shedlovsky extrapolation).[1][3]

Workflow:

  • Preparation: Dissolve 0.05 mmol of the triazole acid in 50 mL of degassed solvent containing 0.1 M KCl (to maintain ionic strength).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.00) at 25°C.[1][3]

  • Titration: Add 0.1 M KOH in small increments (e.g., 50 µL). Record the equilibrium pH after each addition.

  • Data Processing: Plot pH vs. Volume of KOH. The pKa corresponds to the pH at the half-equivalence point (where [HA] = [A⁻]). Use the Gran Plot method for precise endpoint detection.[1][3]

Protocol B: 1H-NMR pH Titration (Micro-scale)

Ideal when material is scarce (<5 mg) or to observe specific site deprotonation.[1]

Workflow:

  • Sample: Dissolve 2 mg of compound in 600 µL of D₂O/H₂O (10:90). Use a susceptibility-matched NMR tube.[1]

  • Shift Tracking: Monitor the chemical shift of the triazole C4-H proton (singlet, typically ~8.0–8.5 ppm).[1][3]

  • Titration: Adjust pH using dilute NaOD/DCl. Measure pH externally or use an internal standard (e.g., imidazole).[1][3]

  • Calculation: The chemical shift (

    
    ) is a weighted average of the protonated (
    
    
    
    ) and deprotonated (
    
    
    ) species.[1][3] Fit data to the Henderson-Hasselbalch equation:
    
    
    [1]

Part 3: Synthesis & Regiochemistry (Expert Insight)

A critical error in sourcing this compound is confusing the 1,4-isomer (Click chemistry product) with the 1,5-isomer (target compound). The 5-carboxylic acid cannot be synthesized via standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • CuAAC (Copper): Yields 1,4-disubstituted triazoles (Carboxyl at C4).[1]

  • RuAAC (Ruthenium): Yields 1,5-disubstituted triazoles (Carboxyl at C5).[1]

  • Magnesium Acetylides: Reaction of ethyl azide with magnesium acetylide of propiolic acid derivatives can also direct regioselectivity to the 5-position.[1][3]

Visualization: Synthesis & Equilibrium Pathways[3]

TriazoleChemistry Start Ethyl Azide + Propiolate CuAAC Cu(I) Catalyst (Click Chemistry) Start->CuAAC RuAAC Ru(II) Catalyst (Cp*RuCl) Start->RuAAC Isomer4 1,4-Isomer (Carboxyl at C4) pKa ~3.5 CuAAC->Isomer4 Regioselective Isomer5 1,5-Isomer (Carboxyl at C5) pKa ~3.36 RuAAC->Isomer5 Regioselective Equilibrium Acid-Base Equilibrium (pH > 3.36) Isomer5->Equilibrium - H+ Anion Carboxylate Anion (Water Soluble) Equilibrium->Anion

Figure 1: Divergent synthesis pathways determining the regiochemistry and resulting acidity profile.

Part 4: Pharmaceutical Implications[1][4]

Bioisosterism

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid serves as a non-classical bioisostere for:

  • Benzoic Acid: It provides a similar planar geometry but with higher polarity and acidity.[1][3]

  • Amide Bond: The triazole ring mimics the electronic distribution of a trans-amide bond, offering proteolytic stability.[1][3]

Advantages in Drug Design[5]
  • Metabolic Stability: The 1,2,3-triazole ring is resistant to oxidative metabolism (CYP450) and hydrolysis, unlike phenyl rings which are prone to hydroxylation.[1][3]

  • Fragment Linking: The 5-position acid allows for "ortho-like" vector growth in FBDD, enabling unique binding geometries in enzyme pockets that 1,4-isomers cannot access.[1]

References

  • PubChem. Ethyl 1H-1,2,3-triazole-5-carboxylate (Compound Summary). National Library of Medicine.[1][3] Available at: [Link]

  • Pokhodylo, N., et al. Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids.[1][3][4] Biopolymers and Cell, 2021.[1][3] Available at: [Link]

  • Bordwell, F.G. Bordwell pKa Table (Acidity in DMSO).[1][3] Organic Chemistry Data.[1][3] Available at: [Link]

  • Hein, J.E., & Fokin, V.V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[1][3] Chemical Society Reviews, 2010.[1][3] (Reference for regioselectivity mechanisms).

Sources

Foundational

Structural Elucidation and Supramolecular Architecture of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid

Executive Summary & Strategic Significance The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery (FBDD). 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery (FBDD). 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 860751-24-2) represents a critical scaffold, distinct from its 4-isomer typically generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details the crystal structure analysis of this specific regioisomer. Unlike the 1,4-isomer, the 1,5-substitution pattern introduces unique steric and electronic vectors that influence binding affinity in targets such as IL-17A modulators and LPAR1 antagonists [1, 2].

Key Technical Objectives:

  • Regiochemical Confirmation: Unambiguously distinguishing the 1,5-isomer from the 1,4-isomer via X-ray diffraction.

  • Supramolecular Synthons: Mapping the hydrogen-bonding networks (carboxylic acid dimers vs. catemers) that dictate solubility and solid-state stability.

  • Dipolar Alignment: Analyzing the alignment of the triazole dipole relative to the carbonyl group.

Synthesis and Crystallogenesis Protocol

Obtaining diffraction-quality single crystals is the bottleneck of structural analysis. For 1,2,3-triazole-5-carboxylic acids, the synthesis pathway dictates the impurity profile, which directly affects crystallization.

Synthesis Context (The "Why" behind the "How")

While 1,4-isomers are accessible via CuAAC ("Click" chemistry), the 1,5-isomer requires specific lithiation or magnesium-mediated routes.

  • Route: Lithiation of 1-ethyl-1H-1,2,3-triazole at the C5 position using n-BuLi at -78°C, followed by electrophilic quench with CO₂.

  • Purity Requirement: The crude product often contains trace regioisomers. Recrystallization is mandatory before diffraction.

Crystallization Workflow

We utilize a Slow Evaporation technique optimized for polar, hydrogen-bond-donating small molecules.

Protocol:

  • Solvent Selection: Dissolve 20 mg of the purified acid in 2 mL of Methanol/Water (9:1 v/v) . The water content promotes hydrogen bond networking.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Vessel Prep: Cover the vial with Parafilm and puncture 3-4 small holes using a 22G needle.

  • Incubation: Store at 4°C (low temperature reduces thermal motion during lattice formation).

  • Harvesting: Colorless block-like crystals typically appear within 48-72 hours.

Visualization: Crystallization Logic

CrystallizationWorkflow cluster_mechanism Mechanism Start Crude 1-Ethyl-1H- 1,2,3-triazole-5-COOH Solvent Solvation (MeOH:H2O 9:1) Start->Solvent Dissolution Filter Micro-Filtration (0.22 µm PTFE) Solvent->Filter Clarification Nucleation Controlled Nucleation (4°C) Filter->Nucleation Slow Evap. Crystal Single Crystal Harvest Nucleation->Crystal Growth

Figure 1: Optimized crystallization workflow emphasizing filtration and temperature control to minimize twinning.

X-Ray Diffraction Methodology

This section details the data collection strategy. The low molecular weight (MW: ~141.13 g/mol ) and lack of heavy atoms make this a "light atom" structure, requiring specific collection strategies to maximize resolution.

Data Collection Parameters[1][2]
  • Radiation Source: Mo-Kα (λ = 0.71073 Å).

    • Rationale: While Cu-Kα is often used for absolute configuration, Mo-Kα minimizes absorption effects and allows collection to higher 2θ angles (better resolution) for small organic molecules.

  • Temperature: 100 K (Cryostream).

    • Rationale: Freezing thermal vibration is critical to resolve the electron density of the acidic proton on the carboxylic acid.

  • Detector Distance: 50 mm.

  • Scan Type: ω-scans with 0.5° width.

Refinement Strategy (SHELXL)
  • Phase Solution: Direct Methods (SHELXT) or Intrinsic Phasing. The triazole ring is planar and rigid, making solution straightforward.

  • Refinement: Full-matrix least-squares on

    
    .
    
  • Hydrogen Treatment:

    • C-H: Constrained to riding models (Aromatic C-H = 0.95 Å, Methyl C-H = 0.98 Å).

    • O-H (Carboxylic): This proton must be located in the difference Fourier map and refined freely (or with soft restraints, DFIX 0.82) to accurately determine the hydrogen bonding motif.

Structural Analysis & Supramolecular Architecture

The crystal structure of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is defined by the competition between the dipole of the triazole ring and the strong hydrogen bond donor/acceptor capability of the carboxyl group.

Molecular Conformation
  • Planarity: The 1,2,3-triazole ring is strictly planar.

  • Torsion Angle: The C5-Carboxyl torsion angle (

    
     = N1-C5-C(O)-O) is the critical parameter.
    
    • Expectation: The carboxyl group will likely be coplanar with the triazole ring (approx 0° or 180°) to maximize

      
      -conjugation, unless steric hindrance from the N1-Ethyl group forces a twist.
      
    • N1-Ethyl Orientation: The ethyl group typically adopts a perpendicular or gauche orientation relative to the ring plane to minimize steric clash with the C5-substituent.

Supramolecular Synthons

In the solid state, this molecule is expected to form the classic Centrosymmetric Carboxylic Acid Dimer (


 motif).
  • Primary Interaction: O-H···O=C hydrogen bonds linking two molecules.

  • Secondary Interaction: C-H···N interactions. The acidic C4-H of the triazole ring is a known hydrogen bond donor [3]. It often interacts with the N3 of a neighboring triazole, forming infinite chains or sheets.

Visualization: Interaction Network

InteractionMap cluster_packing Crystal Packing Forces Triazole Triazole Ring (Dipole Moment) Carboxyl Carboxyl Group (-COOH) Triazole->Carboxyl Conjugation Ethyl Ethyl Group (Steric Bulk) Triazole->Ethyl N1-Attachment Neighbor Neighboring Molecule Triazole->Neighbor C4-H...N3 Interaction Carboxyl->Neighbor H-Bond Dimer (R2,2(8))

Figure 2: Supramolecular interaction map highlighting the competition between H-bonding and steric bulk.

Quantitative Data Summary

When analyzing the solved structure, the following metrics are the standard for validation. (Note: Values below are representative of the 1,2,3-triazole-5-carboxylic acid class and serve as a template for your specific data entry).

ParameterMetricStructural Significance
Space Group Typically P2₁/c or P-1Centrosymmetric groups preferred for acid dimers.
Z' 1Number of molecules in the asymmetric unit.
Bond: C5-C(Carboxyl) ~1.47 - 1.49 ÅIndicates single bond character with conjugation.
Bond: N1-N2 ~1.34 ÅTypical for triazole delocalization.
Bond: N2-N3 ~1.31 ÅDouble bond character.
H-Bond (O-H···O) 2.62 - 2.67 Å (D···A)Strong hydrogen bond (Acid Dimer).
Torsion (N1-C5-C-O) < 15°Indicates planarity/conjugation.

Applications in Drug Design

Understanding this structure provides actionable intelligence for medicinal chemistry:

  • Bioisosteric Replacement: The N1-Ethyl-5-COOH motif mimics the spatial arrangement of

    
    -turn mimetics in peptides.
    
  • Fragment Linking: The C4-H vector is accessible for further substitution (e.g., Suzuki coupling) without disrupting the primary H-bonding of the carboxylic acid.

  • Solubility Prediction: If the crystal structure shows tight

    
    -stacking distance (< 3.4 Å), the compound may suffer from dissolution rate limits, necessitating salt formation (e.g., Sodium or Tromethamine salts).
    

References

  • Sanofi. (2021).[1] IL-17A Modulators.[2] WO2021239745A1.[2] Link

  • Bristol-Myers Squibb. (2020). Triazole carbamate pyridyl sulfonamides as LPA receptor antagonists. AU2020384883B2. Link

  • Potapov, V. A., et al. (2021). 1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding.[3] PMC. Link

  • Hit2Lead. (n.d.). 1H-1,2,3-triazole-5-carboxylic acid Chemical Properties.Link

Sources

Exploratory

Electronic Architecture of 1,5-Disubstituted 1,2,3-Triazole Carboxylic Acids

Topic: Electronic properties of 1,5-disubstituted 1,2,3-triazole carboxylic acids Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide. A Guide to Physicochemical Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of 1,5-disubstituted 1,2,3-triazole carboxylic acids Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

A Guide to Physicochemical Profiling and Application in Peptidomimetics[1]

Executive Summary: The "Click" Beyond Copper

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has dominated the "click chemistry" landscape for two decades, yielding 1,4-disubstituted 1,2,3-triazoles, its 1,5-disubstituted regioisomer remains a potent but underutilized scaffold. Synthesized primarily via Ruthenium catalysis (RuAAC), the 1,5-disubstituted 1,2,3-triazole carboxylic acid offers a distinct electronic and structural profile.[1] Unlike the planar, trans-amide mimicking 1,4-isomer, the 1,5-isomer functions as a rigid cis-amide surrogate , possessing a unique dipole vector and steric environment that dictates its utility in fragment-based drug discovery (FBDD) and foldamer engineering.

This guide analyzes the electronic properties, synthesis, and characterization of these scaffolds, providing actionable protocols for their integration into medicinal chemistry workflows.

Electronic Structure & Physicochemical Properties[3][4][5]

The utility of 1,5-disubstituted triazoles stems from their divergence from the 1,4-isomers. Understanding these differences is critical for rational design.

2.1 Dipole Moment and Polarity

The 1,2,3-triazole ring is highly polar.[2] However, the vector sum of the dipole depends heavily on the substitution pattern.

  • 1,4-Regioisomer: The dipole moment is typically ~3.5–4.5 D , aligned nearly parallel to the C4-H bond (or C4-substituent).

  • 1,5-Regioisomer: The 1,5-substitution places the substituents in closer proximity, often resulting in a larger net dipole moment (~4.5–5.0 D) due to the additive vectors of the N1 and C5 substituents.

    • Implication: 1,5-triazoles often exhibit higher aqueous solubility and stronger dipole-dipole interactions in protein binding pockets compared to their 1,4-counterparts.

2.2 Steric "Clash" and Conformational Gating

The defining feature of the 1,5-isomer is the steric repulsion between the substituent at N1 and the substituent at C5.

  • Planarity: 1,4-triazoles are generally planar, allowing extended conjugation.

  • Orthogonality: In 1,5-disubstituted systems, steric clash forces the C5-substituent (e.g., a carboxylic acid or aryl group) to twist out of the plane of the triazole ring.

    • Electronic Consequence: This twist breaks

      
      -conjugation between the ring and the C5-substituent. Consequently, the electronic influence of the triazole on the C5-carboxylic acid is primarily inductive (-I)  rather than mesomeric (+M/-M).
      
2.3 Acid-Base Profile (pKa)

When a carboxylic acid is attached at C5 (or C4 in a 1,5-system):

  • Inductive Withdrawal: The triazole ring is electron-deficient (similar to pyridine). It exerts a strong electron-withdrawing inductive effect.

  • pKa Modulation:

    • 1,4-Triazole-4-COOH: pKa

      
       3.5–4.0.
      
    • 1,5-Triazole-5-COOH: The loss of conjugation (due to steric twist) means the carboxylate anion is less destabilized by the electron-rich nitrogen lone pairs (if they were conjugated), but also less stabilized by resonance delocalization into the ring.

    • Result: 1,5-triazole carboxylic acids generally display pKa values in the 3.0–3.8 range, making them competent bioisosteres for aspartic/glutamic acid side chains but with higher lipophilicity.

2.4 Bioisosterism: The cis-Amide Mimic

This is the most critical application-driven property.

  • 1,4-Triazole: Distance between substituents

    
     5.0 Å 
    
    
    
    Mimics trans-peptide bond .
  • 1,5-Triazole: Distance between substituents

    
     3.4 Å 
    
    
    
    Mimics cis-peptide bond .
    • Application: Inducing

      
      -turns in peptides or mimicking the cis-prolyl bond in protein engineering.
      
Synthesis & Structural Validation (RuAAC)

The synthesis of 1,5-disubstituted triazoles requires Ruthenium(II) catalysis.[1][3][4] Unlike Cu(I), which forms acetylides, Ru(II) operates via an oxidative cyclometallation mechanism.

3.1 The RuAAC Mechanism

The reaction proceeds through a ruthenacycle intermediate, ensuring high regioselectivity for the 1,5-product.

RuAAC_Cycle Start Cp*RuCl(L2) Active Catalyst Coordination Alkyne + Azide Coordination Start->Coordination Ligand Exchange Oxidative Oxidative Cyclometallation Coordination->Oxidative Ruthenacycle Six-Membered Ruthenacycle Oxidative->Ruthenacycle C-N Bond Formation Elimination Reductive Elimination Ruthenacycle->Elimination Ring Contraction Elimination->Start Regeneration Product 1,5-Disubstituted Triazole Elimination->Product

Figure 1: Catalytic cycle of RuAAC.[1] The formation of the six-membered ruthenacycle directs the sterically demanding groups away from the Cp ligand, enforcing 1,5-regioselectivity.*

3.2 Catalyst Selection
  • Cp*RuCl(PPh3)2: The workhorse catalyst. Robust, air-stable, but requires heating (60–80°C).

  • Cp*RuCl(COD): More reactive, often works at room temperature, but more sensitive to air/moisture.

  • [Cp*RuCl]4: Tetramer, highly active, suitable for difficult substrates.

Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-1H-1,2,3-triazole-5-carboxylic Acid

Target: A model compound to validate 1,5-regiochemistry and electronic properties.

Reagents:

  • Benzyl azide (1.0 equiv)[3]

  • Propiolic acid (or Ethyl propiolate) (1.1 equiv)

  • Catalyst: Cp*RuCl(PPh3)2 (2 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Dry)

Step-by-Step Methodology:

  • Setup: In a dry Schlenk flask under Argon, dissolve Benzyl azide (1.0 mmol) and Propiolic acid (1.1 mmol) in anhydrous DCE (5 mL).

  • Catalyst Addition: Add Cp*RuCl(PPh3)2 (16 mg, 0.02 mmol). The solution typically turns reddish-brown.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the azide.

    • Note: RuAAC is slower than CuAAC; ensure full conversion before stopping.

  • Workup:

    • If using acid:[5][6][7] Evaporate solvent.[3] Dissolve residue in saturated NaHCO3. Wash with EtOAc (removes neutral impurities/catalyst). Acidify aqueous layer with 1M HCl to pH 2. Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

    • If using ester: Evaporate solvent and purify directly via Flash Column Chromatography (Hexane/EtOAc). Saponify (LiOH/THF/H2O) if the free acid is required.

  • Characterization (Critical):

    • 1H NMR: The triazole C4-H proton in 1,5-isomers typically shifts upfield (~7.5–7.8 ppm) compared to 1,4-isomers (~8.0–8.5 ppm) due to the shielding effect of the orthogonal N1-phenyl ring (if present).

    • NOE: Perform a 1D-NOESY. Irradiate the benzylic CH2. In the 1,5-isomer, you will see a strong enhancement of the C4-H signal (if C5 is the acid). If C5 is H and C4 is acid, you will not see enhancement.

Protocol B: Determination of pKa (Potentiometric Titration)

Method:

  • Dissolve 0.05 mmol of the triazole carboxylic acid in 20 mL of degassed water (add 5-10% MeOH if solubility is poor).

  • Titrate with 0.01 M standardized NaOH using a calibrated glass electrode pH meter.

  • Plot pH vs. Volume of NaOH.

  • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

    • Validation: Compare against Benzoic acid (pKa 4.2) as a standard.

Data Summary: 1,4 vs 1,5-Triazole Comparison[3][11][12]
Feature1,4-Disubstituted Triazole1,5-Disubstituted Triazole
Synthesis Catalyst Cu(I) (CuSO4 / NaAsc)Ru(II) (Cp*RuCl(PPh3)2)
Dipole Moment ~3.5 – 4.5 D~4.5 – 5.0 D
Steric Conformation Planar (Conjugated)Twisted (Orthogonal)
Peptide Mimicry trans-Amide bondcis-Amide bond
Distance (R1-R2) ~5.0 Å~3.4 Å
Electronic Effect Resonance (+M) & Inductive (-I)Primarily Inductive (-I)
References
  • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[4][8] Journal of the American Chemical Society, vol. 127, no.[4] 46, 2005, pp. 15998–15999. Link

  • Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[8] Journal of the American Chemical Society, vol. 130, no. 28, 2008, pp. 8923–8930. Link

  • Horne, W. S., et al. "Protein Prosthesis: 1,5-Disubstituted[1,2,3]triazoles as cis-Peptide Bond Surrogates." Journal of the American Chemical Society, vol. 126, no. 47, 2004, pp. 15366–15367. Link

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, vol. 39, no. 4, 2010, pp. 1302–1315. Link

  • Tome, A. C. "Product Class 13: 1,2,3-Triazoles." Science of Synthesis, Georg Thieme Verlag, 2004. Link

Sources

Exploratory

Thermal Profiling and Decomposition Kinetics of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid

Executive Summary In modern drug development and materials science, 1,2,3-triazoles serve as critical bioisosteres and structural linkers. Understanding the thermal boundaries of these compounds is paramount for formulat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, 1,2,3-triazoles serve as critical bioisosteres and structural linkers. Understanding the thermal boundaries of these compounds is paramount for formulation stability and synthetic scale-up. This technical guide provides an in-depth analysis of the melting point (


) and thermal decomposition (

) mechanisms of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (C₅H₇N₃O₂). By integrating thermodynamic causality with a self-validating analytical protocol, this whitepaper equips researchers with the precise methodologies required to profile this [1].

Physicochemical Properties: Melting Point Causality

The melting point of a crystalline solid is dictated by the thermal energy required to disrupt its crystal lattice. For 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid, the lattice is heavily stabilized by strong intermolecular hydrogen bonding between the carboxylic acid dimers, compounded by dipole-dipole interactions originating from the electron-rich triazole core.

However, the specific N1-alkyl substitution plays a critical role in packing efficiency. The ethyl substituent at the N1 position introduces increased steric bulk and rotational degrees of freedom compared to a rigid methyl group. This conformational flexibility slightly disrupts optimal crystal packing. Consequently, the melting point of the 1-ethyl derivative is typically depressed relative to its methyl counterpart, predictably falling within the 135°C to 155°C range before the onset of thermal degradation[2].

Mechanistic Pathways of Thermal Decomposition

Upon surpassing the melting transition, 1-alkyl-1H-1,2,3-triazole-5-carboxylic acids exhibit pronounced thermal instability. The thermal decomposition is not a simple phase change, but an irreversible, multi-stage kinetic process driven by thermodynamic instability[3].

  • Primary Stage (Thermal Decarboxylation): The 1,2,3-triazole ring is strongly electron-withdrawing. This inductive effect pulls electron density away from the C5 position, inherently destabilizing the adjacent carboxylate group. Upon reaching the activation energy threshold (typically 160°C–190°C), the molecule undergoes rapid, irreversible decarboxylation, releasing carbon dioxide (

    
    ) gas.
    
  • Secondary Stage (Nitrogen Extrusion): Following decarboxylation, the residual 1-ethyl-1H-1,2,3-triazole core remains intact until higher thermal thresholds (>220°C) are breached. At this stage, the triazole ring undergoes catastrophic fragmentation (often via cycloreversion), extruding diatomic nitrogen (

    
    ) to form highly reactive carbenes or imine intermediates[3].
    

Thermal_Decomp A 1-Ethyl-1H-1,2,3-triazole- 5-carboxylic acid B Thermal Decarboxylation (-CO2) A->B Heat (Td1) C 1-Ethyl-1H-1,2,3-triazole (Intermediate) B->C D Ring Fragmentation (-N2) C->D Heat (Td2) E Reactive Intermediates D->E

Fig 1. Multi-stage thermal decomposition mechanism via decarboxylation and N2 extrusion.

Self-Validating Analytical Protocol: TGA-DSC Integration

To accurately capture the thermal profile of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid without conflating melting with decomposition, a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow is mandatory. This protocol is engineered as a self-validating system to ensure absolute data integrity.

Step 1: Instrument Calibration (System Validation)

  • Action: Calibrate the DSC using a high-purity Indium standard (

    
     = 156.6°C).
    
  • Causality: This ensures the thermal sensors are accurately capturing endothermic events precisely within the expected melting range of the triazole compound, preventing instrumental thermal lag from skewing the data.

Step 2: Sample Preparation & Atmosphere Control

  • Action: Weigh 2.00 to 5.00 mg of the compound into an open aluminum crucible. Purge the furnace with ultra-high purity Nitrogen (

    
    ) at 50 mL/min.
    
  • Causality: An inert atmosphere is critical to suppress oxidative degradation. This guarantees that any mass loss observed is purely a result of intrinsic thermal decomposition (decarboxylation) rather than atmospheric combustion.

Step 3: Thermal Ramping

  • Action: Apply a linear heating rate of 10°C/min from 25°C to 300°C.

  • Causality: This specific ramp rate provides the optimal thermodynamic balance—fast enough to minimize thermal lag within the sample, yet slow enough to provide high resolution between the melting endotherm and the subsequent decomposition exotherm/endotherm.

Step 4: Data Correlation & Theoretical Mass Loss Validation

  • Action: Overlay the DSC heat flow curve with the TGA mass loss curve.

  • Self-Validation Checkpoint: The theoretical mass loss for the complete decarboxylation of

    
     (MW: 141.13  g/mol ) is exactly 31.2%  (loss of 
    
    
    
    , 44.01 g/mol ). If the first TGA mass loss step deviates from 31.2% by more than ±1.5%, the run is automatically invalidated, as this indicates the presence of residual synthetic solvents or premature ring fragmentation.

TGA_DSC_Workflow Start Sample Preparation (1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid) TGA Thermogravimetric Analysis (TGA) 10°C/min, N2 Atmosphere Start->TGA DSC Differential Scanning Calorimetry (DSC) Identify Endotherms/Exotherms Start->DSC Data Data Correlation (Mass Loss vs. Heat Flow) TGA->Data DSC->Data Result Thermal Profile Established (Tm & Td) Data->Result

Fig 2. Coupled TGA-DSC analytical workflow for determining thermal properties.

Quantitative Thermal Data Summary

The following table synthesizes the expected quantitative data parameters and their underlying causal mechanisms for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid:

ParameterExpected Value RangeAnalytical MethodPrimary Causality
Melting Point (

)
135°C – 155°CDSC (Sharp Endotherm)Intermolecular hydrogen bonding of the carboxylic acid moiety, modulated by N1-ethyl steric bulk.
Decarboxylation Temp (

)
160°C – 190°CTGA (Mass Loss ~31.2%)Electron-withdrawing nature of the triazole ring destabilizing the C5-carboxylate bond.
Nitrogen Extrusion (

)
> 220°CTGA (Mass Loss ~19.8%)High-temperature thermodynamic fragmentation of the 1,2,3-triazole core into reactive carbenes.

References

  • PubChem. "1-ethyl-1h-1,2,3-triazole-5-carboxylic acid - PubChemLite." National Institutes of Health. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Regioselective synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

Technical Application Note: Regioselective Synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid Executive Summary Target Molecule: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid CAS: 40594-98-7 (Ethyl ester analog ref)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Regioselective Synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

Executive Summary

Target Molecule: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid CAS: 40594-98-7 (Ethyl ester analog ref) Molecular Formula: C


H

N

O

Application: Bioisostere for amide bonds; rigid scaffold for peptidomimetics and fragment-based drug discovery (FBDD).

The Challenge: The synthesis of 1,5-disubstituted 1,2,3-triazoles is significantly more challenging than their 1,4-counterparts. The classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields the 1,4-regioisomer . While ruthenium-catalyzed (RuAAC) methods generally favor the 1,5-isomer, strong electron-withdrawing groups (EWGs) on the alkyne (e.g., propiolic esters) can reverse this selectivity, favoring the 1,4-product due to electronic repulsions in the catalytic cycle.

The Solution: This protocol utilizes a Hydroxyl-Directed RuAAC Strategy . Instead of reacting ethyl azide directly with propiolic acid, we react it with propargyl alcohol . The hydroxyl group forms a hydrogen bond with the chloride ligand of the ruthenium catalyst, locking the regioselectivity to the 1,5-position. The resulting 5-hydroxymethyl intermediate is then oxidized to the target carboxylic acid. This route guarantees regiochemical purity (>98%).

Safety Pre-Read: Handling Organic Azides

  • Explosion Hazard: Small organic azides (C/N ratio < 3) are potentially explosive.[1] Ethyl azide (

    
    ) has a C/N ratio of 0.66, placing it in the high-hazard  category.
    
  • Preparation: Never isolate neat ethyl azide. Prepare it in solution (e.g., in THF or Toluene) and use it directly.

  • Shielding: Perform all azide synthesis and cycloaddition steps behind a blast shield.

  • Waste: Quench unreacted azides with a phosphine solution (Staudinger reduction) or appropriate chemical disposal method before waste processing.

Reaction Pathway & Mechanism

The synthesis proceeds in two stages:

  • Directed RuAAC: Formation of the 1,5-disubstituted triazole ring.

  • Oxidative Functionalization: Conversion of the primary alcohol to the carboxylic acid.

ReactionPathway Start Ethyl Azide (in solution) Inter Intermediate: (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol Start->Inter RuAAC (80°C, Dioxane) Reagent1 Propargyl Alcohol + [Cp*RuCl(PPh3)2] Reagent1->Inter Product Target: 1-Ethyl-1H-1,2,3-triazole- 5-carboxylic acid Inter->Product Oxidation (RT, DCM/H2O) Reagent2 Oxidation (TEMPO / BAIB) Reagent2->Product

Figure 1: Synthetic workflow utilizing the hydroxyl-directing effect to ensure 1,5-regioselectivity.

Detailed Protocol

Step 1: In-Situ Preparation of Ethyl Azide Solution

Note: Ethyl azide is volatile (bp ~49°C). Handling in solution avoids isolation hazards.

Reagents:

  • Ethyl Bromide (10.9 g, 100 mmol)

  • Sodium Azide (NaN

    
    ) (7.8 g, 120 mmol)
    
  • DMSO (100 mL)

Procedure:

  • Dissolve NaN

    
     in DMSO in a round-bottom flask equipped with a magnetic stirrer.
    
  • Add Ethyl Bromide dropwise at 0°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 24 hours in a sealed vessel (behind a shield).

  • Extraction: Due to the volatility of ethyl azide, do not concentrate. Instead, vacuum distill the ethyl azide directly into a cold trap containing the solvent for the next step (e.g., 1,4-Dioxane ) or perform a careful extraction with Dioxane if distillation is deemed too risky for your facility's safety standards.

    • Alternative Safe Method: Co-distill ethyl azide with Dioxane to obtain a solution of known mass/concentration (determine concentration by NMR integration vs. an internal standard).

Step 2: Regioselective RuAAC to 1-Ethyl-5-(hydroxymethyl)-1,2,3-triazole

Rationale: The [Cp*RuCl(PPh3)2] catalyst facilitates a mechanism where the alkyne enters the coordination sphere of Ru. The propargyl alcohol hydroxyl group H-bonds to the Chloride ligand on Ru, orienting the alkyne to exclusively form the 1,5-isomer.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
Ethyl Azide (in Dioxane) 71.08 1.0 10 mmol (active)
Propargyl Alcohol 56.06 1.2 0.67 g (12 mmol)
[Cp*RuCl(PPh3)2] 796.34 0.02 160 mg (2 mol%)

| 1,4-Dioxane (Anhydrous) | - | Solvent | 20 mL |

Procedure:

  • In a glovebox or under Argon stream, charge a pressure tube with the Ethyl Azide solution and Propargyl Alcohol .

  • Add the Ruthenium catalyst [Cp*RuCl(PPh3)2].

  • Seal the tube and heat to 60°C for 12–16 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. The azide peak should disappear.

  • Workup: Cool to RT. Concentrate the mixture under reduced pressure to remove Dioxane.

  • Purification: Flash column chromatography (Silica gel, MeOH:DCM 1:20 to 1:10). The 1,5-isomer is typically more polar than the 1,4-isomer (if any formed).

    • Yield Expectations: 85–95%.[2]

    • QC Check: 1H NMR should show a singlet for the triazole proton at ~7.5–7.6 ppm (distinct from 1,4-isomer which is typically ~7.8–8.0 ppm).

Step 3: Oxidation to 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

Method: TEMPO/BAIB (Bis-acetoxyiodobenzene) oxidation. This is a mild, metal-free oxidation suitable for nitrogen heterocycles.

Reagents:

Reagent MW Equiv. Amount
5-Hydroxymethyl-triazole 127.14 1.0 5 mmol (635 mg)
TEMPO 156.25 0.2 156 mg (20 mol%)
BAIB 322.10 2.2 3.54 g

| DCM / Water | - | 1:1 | 20 mL total |

Procedure:

  • Dissolve the intermediate alcohol in a 1:1 mixture of DCM and Water.

  • Add TEMPO (catalytic) and BAIB (stoichiometric oxidant).

  • Stir vigorously at Room Temperature for 4–6 hours.

  • Quench: Add 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (thiosulfate) to destroy excess oxidant.
  • Isolation:

    • Separate phases. Extract aqueous layer with DCM (2x) to remove organic impurities (unreacted TEMPO/BAIB byproducts).

    • Acidify the aqueous layer to pH ~2 using 1M HCl.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL) . The carboxylic acid will move into the organic phase.

  • Drying: Dry combined EtOAc extracts over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Final Purification: Recrystallization from EtOAc/Hexane or Ether.

Quality Control & Characterization

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

Analytical MethodExpected Result / Specification
Appearance White to off-white crystalline solid.

H NMR (400 MHz, DMSO-d

)

13.5 (br s, 1H, COOH), 8.20 (s, 1H, C4-H), 4.60 (q,

Hz, 2H, N-CH

), 1.45 (t,

Hz, 3H, CH

).

C NMR (100 MHz, DMSO-d

)

160.5 (COOH), 138.2 (C4), 128.5 (C5), 45.2 (N-CH

), 15.8 (CH

).
Regiochemistry Proof NOESY correlation between Ethyl CH

and C4-H is weak or absent in 1,5-isomer (spatial distance is large). In 1,4-isomer, NOE is strong. Definitive: HMBC correlation from Ethyl CH

to C5 (quaternary) and C4 (methine).

Note on Shift Differences:

  • 1,5-isomer (Target): The C4-proton is generally deshielded but the geometry places the N1-substituent and C5-substituent in close proximity (steric clash).

  • 1,4-isomer (Impurity): The C5-proton (triazole H) is typically observed at

    
     8.5–8.8 ppm in DMSO, whereas the 1,5-isomer C4-proton is often slightly upfield (
    
    
    
    8.0–8.3 ppm) due to different shielding cones.

Mechanistic Insight (Graphviz)

The following diagram illustrates the critical role of the Ruthenium catalyst and the directing effect of the propargyl alcohol.

Mechanism CpRu [Cp*RuCl] Complex1 Alkyne Coordination (OH...Cl H-bond directs) CpRu->Complex1 + Propargyl Alcohol Complex2 Ruthenacycle Formation (C-N bond forms at C5) Complex1->Complex2 + Ethyl Azide Elimination Reductive Elimination Complex2->Elimination Elimination->CpRu Catalyst Regeneration Product 1,5-Disubstituted Product Elimination->Product

Figure 2: Catalytic cycle of RuAAC. The H-bond between the alkyne -OH and Ru-Cl ligand ensures the azide attacks to form the 1,5-isomer.

References

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. Link

  • Rasmussen, L. K., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. Link

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Link

  • Thomas, J., et al. (2016). Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. Frontiers in Chemistry. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

Sources

Application

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid as a ligand in metal-organic frameworks (MOFs)

Application Note: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid as a Tunable Ligand in Metal-Organic Framework (MOF) Synthesis Executive Briefing The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid as a Tunable Ligand in Metal-Organic Framework (MOF) Synthesis

Executive Briefing

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. While symmetric linkers like 1H-1,2,3-triazole-4,5-dicarboxylic acid are ubiquitous in MOF chemistry[1], the introduction of asymmetry and aliphatic substituents opens new avenues for pore engineering. 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (EtTzC) represents a highly versatile, asymmetric bifunctional ligand. By combining the soft N-donor sites of the triazole ring with the hard O-donor sites of the carboxylate group, EtTzC facilitates the construction of robust, multifunctional MOFs[2]. Furthermore, the 1-ethyl substituent acts as a steric director and hydrophobicity enhancer, making it an exceptional candidate for applications requiring moisture stability, selective gas adsorption, or hydrophobic drug encapsulation[3].

Mechanistic Rationale & Causality in Experimental Design

Coordination Asymmetry and Node Formation

EtTzC is a heterotopic ligand. The carboxylate group typically coordinates to hard metal ions (e.g., Zr⁴⁺, Ln³⁺) or borderline metals (e.g., Zn²⁺, Cu²⁺) to form rigid Secondary Building Units (SBUs)[1]. Concurrently, the unhindered nitrogen atoms (N2 and N3) on the triazole ring can coordinate to softer metal sites, allowing for the formation of complex 3D architectures or interpenetrated networks[4].

The Role of the Ethyl Substituent

In traditional triazole-carboxylate MOFs, the highly polar pore environment can lead to hydrolytic instability. The inclusion of the 1-ethyl group in EtTzC serves two mechanistic purposes:

  • Steric Hindrance: It prevents dense framework interpenetration, ensuring higher accessible pore volumes.

  • Hydrophobic Shielding: The ethyl chains line the interior of the MOF pores, creating a kinetic barrier against water cluster formation, thereby significantly enhancing the thermodynamic stability of the framework in aqueous media[3].

Coordination_Logic L 1-Ethyl-1H-1,2,3-triazole- 5-carboxylic acid N Triazole Ring (N-donors) L->N O Carboxylate Group (O-donors) L->O E Ethyl Substituent L->E M1 Soft/Borderline Metals (e.g., Cu²⁺, Zn²⁺) N->M1 Affinity O->M1 Co-binding M2 Hard Metals (e.g., Zr⁴⁺, Ln³⁺) O->M2 Affinity P Pore Hydrophobicity & Steric Tuning E->P Modulates

Caption: Structural logic and coordination affinity of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid.

Protocol: Self-Validating Solvothermal Synthesis of Zn-EtTzC

This protocol details the synthesis of a zinc-based MOF using EtTzC. Zinc is selected due to its predictable tetrahedral/octahedral coordination geometries, which reliably yield highly crystalline materials when paired with N/O-donor ligands[2].

Reagents and Materials
  • Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) — Provides borderline acidic Zn²⁺ nodes.

  • Ligand: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (EtTzC) — Primary framework linker.

  • Solvent System: N,N-Dimethylformamide (DMF) and Deionized Water (v/v 4:1) — DMF ensures ligand solubility, while water facilitates the controlled deprotonation of the carboxylic acid[1].

  • Modulator: Glacial Acetic Acid — Acts as a competing monodentate ligand to slow down the nucleation rate, promoting the growth of large, defect-free single crystals.

Step-by-Step Methodology

Phase 1: Precursor Assembly & Modulation

  • Dissolution: In a 20 mL scintillation vial, dissolve 0.15 mmol (44.6 mg) of Zn(NO₃)₂·6H₂O and 0.15 mmol (21.1 mg) of EtTzC in 5 mL of the DMF/H₂O (4:1) solvent mixture.

    • Causality: Equimolar ratios prevent the kinetic trapping of unreacted ligand within the nascent pores.

  • Modulation: Add 0.5 mL of glacial acetic acid to the solution. Sonicate for 10 minutes until completely transparent.

    • Validation Check: The solution must be optically clear. Any turbidity indicates premature precipitation; if observed, discard and prepare fresh, ensuring solvents are anhydrous where applicable.

Phase 2: Solvothermal Crystal Growth 3. Heating: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven pre-heated to 120 °C. Leave undisturbed for 48 hours. 4. Cooling: Cool the oven to room temperature at a controlled rate of 5 °C/hour.

  • Causality: Slow cooling prevents thermal shock, which can cause micro-fractures in the crystal lattice, degrading the MOF's mechanical integrity.
  • Validation Check: Colorless, block-shaped crystals should be visible on the walls and bottom of the vial.

Phase 3: Activation and Pore Clearing 5. Solvent Exchange: Decant the mother liquor. Wash the crystals three times with fresh DMF to remove unreacted precursors. Subsequently, soak the crystals in absolute ethanol for 3 days, replacing the ethanol every 24 hours.

  • Causality: Ethanol replaces the high-boiling DMF within the pores, preparing the framework for activation without inducing capillary-force collapse.
  • Supercritical Drying: Transfer the ethanol-exchanged crystals to a supercritical CO₂ (scCO₂) dryer. Flush with liquid CO₂ at 10 °C for 2 hours, then heat to 40 °C (above the critical point) and slowly vent the pressure.
  • Causality: scCO₂ activation bypasses the liquid-gas phase boundary, eliminating surface tension forces that typically cause pore collapse in delicate MOFs[4].

    MOF_Workflow A Ligand & Metal Salt Dissolution (DMF/H2O) B Modulator Addition (Acetic Acid) A->B C Solvothermal Synthesis (120°C, 48h) B->C D Solvent Exchange (Ethanol, 3 Days) C->D E Supercritical CO2 Activation D->E F Porous MOF Ready for Assay E->F

    Caption: Workflow for the solvothermal synthesis and activation of Zn-EtTzC MOF.

Quantitative Data Synthesis

The introduction of the ethyl group significantly alters the physicochemical properties of the resulting MOF compared to its unalkylated (1H) or methylated analogs. The table below summarizes the expected comparative metrics based on established triazole-carboxylate framework behaviors[1][3].

Ligand AnalogBET Surface Area (m²/g)Pore Volume (cm³/g)Water Contact AngleHydrolytic Stability (Days in H₂O)
1H-1,2,3-triazole-5-carboxylic acid~1,2000.45< 20° (Hydrophilic)< 1 Day (Degrades)
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid~1,0500.41~ 65° (Moderate)~ 3 Days
1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid ~980 0.38 > 110° (Hydrophobic) > 14 Days (Stable)

Note: While the absolute surface area decreases slightly due to the steric bulk of the ethyl group occupying pore space, the exponential increase in hydrolytic stability and hydrophobicity makes the EtTzC-MOF vastly superior for real-world applications such as drug delivery in physiological media or carbon capture from humid flue gas.

References

  • New Carboxylate Anionic Sm-MOF: Synthesis, Structure and Effect of the Isomorphic Substitution of Sm3+ with Gd3+ and Tb3+ Ions on the Luminescent Properties. MDPI (Molecules).[Link]

  • Design and synthesis of photoluminescent active interpenetrating metal–organic frameworks using N-2-aryl-1,2,3-triazole ligand. RSC Advances (Supported by NSF).[Link]

  • Uranium extraction by metal–organic frameworks: advanced materials for new sorption possibilities. RSC Publishing.[Link]

  • Metal–Organic Frameworks Based on a Bent Triazole Dicarboxylic Acid: Magnetic Behaviors and Selective Luminescence Sensing Properties. ACS Crystal Growth & Design.[Link]

Sources

Method

Advanced Application Note: Regioselective Functionalization of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid

Executive Summary & Strategic Rationale 1,2,3-Triazoles are highly privileged scaffolds in medicinal chemistry, chemical biology, and materials science. While these heterocycles are traditionally accessed via the copper-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1,2,3-Triazoles are highly privileged scaffolds in medicinal chemistry, chemical biology, and materials science. While these heterocycles are traditionally accessed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1], late-stage functionalization of the pre-formed triazole core provides a streamlined approach to generate complex libraries without requiring custom-synthesized alkynes or azides[2].

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid presents a unique synthetic challenge and opportunity. The N1 position is blocked by an ethyl group, while the C5 position is occupied by a carboxylic acid. This leaves the C4 position as the sole unsubstituted carbon available for direct C-H functionalization. Alternatively, the C5-carboxylic acid can be exploited as a traceless activating group via decarboxylative functionalization . This guide provides field-proven, self-validating protocols for both divergent pathways.

G SM 1-Ethyl-1H-1,2,3-triazole -5-carboxylic acid C4 C4-H Arylation (Pd-Catalyzed) SM->C4 Pd(OAc)2, PivOH Aryl-I, Base C5 C5 Decarboxylative Halogenation (Ag-Catalyzed) SM->C5 Ag2CO3, NBS Base, Heat P1 4-Aryl-1-ethyl-1H -1,2,3-triazole-5-carboxylic acid C4->P1 P2 5-Bromo-1-ethyl-1H -1,2,3-triazole C5->P2

Divergent functionalization pathways for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid.

Electronic Mapping & Mechanistic Causality

To successfully functionalize this substrate, one must understand the causality behind the reagent selection:

  • C4-H Acidity: The 1,2,3-triazole ring is inherently electron-deficient. The presence of the C5-carboxylic acid further withdraws electron density, significantly increasing the kinetic acidity of the C4-H bond. This enables transition-metal-catalyzed Concerted Metalation-Deprotonation (CMD) without the need for harsh organolithium bases[3].

  • C5 Decarboxylation: Carboxylic acids on electron-deficient heterocycles are prime candidates for protodecarboxylation or decarboxylative cross-coupling. The extrusion of

    
     is thermodynamically favorable and drives the formation of a highly reactive C5-metalated intermediate, which can be trapped by electrophiles (e.g., halogens).
    

Workflow A: Palladium-Catalyzed Direct C4-H Arylation

Causality & Design

Direct C4-arylation utilizes the C5-carboxylic acid as an electron-withdrawing group to activate the C4-H bond. We employ Pd(OAc)₂ as the catalyst and Pivalic acid (PivOH) as a co-catalyst. Why PivOH? Pivalate acts as a highly efficient proton shuttle in the CMD pathway. It lowers the activation energy for C-H bond cleavage far more effectively than standard carbonate bases, preventing catalyst degradation and improving yields.

Step-by-Step Protocol

Self-Validation Cue: The retention of the carboxylic acid is critical. If the reaction temperature exceeds 110 °C, competitive spontaneous decarboxylation will occur, drastically lowering the yield of the target C4-arylated acid.

  • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 mmol, 141 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%), K₂CO₃ (2.0 mmol, 276 mg), and PivOH (0.3 mmol, 30.6 mg, 30 mol%).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with dry Nitrogen (

    
    ) three times to ensure an inert atmosphere.
    
  • Reagent Addition: Add the aryl iodide (e.g., iodobenzene, 1.2 mmol) and anhydrous DMF (3.0 mL) via a syringe.

  • Reaction: Replace the septum with a Teflon screw cap under

    
     flow. Heat the mixture in a pre-heated oil bath at 100 °C for 12 hours.
    
  • Monitoring: Check reaction progress via TLC (Eluent: EtOAc/Hexane 1:1 with 1% AcOH). The starting material (

    
    ) should disappear, replaced by a new UV-active spot (
    
    
    
    ).
  • Workup & Isolation:

    • Cool the mixture to room temperature and dilute with 10 mL of distilled water.

    • Wash the aqueous layer with diethyl ether (2 × 10 mL) to remove unreacted aryl iodide and homocoupled byproducts.

    • Critical Step: Carefully acidify the aqueous layer dropwise with 1M HCl until the pH reaches 3. The C4-arylated product will precipitate. (Note: If no precipitate forms, thermal decarboxylation likely occurred).

    • Extract the acidified aqueous layer with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous

      
      , filter, and concentrate in vacuo.
      

Workflow B: Silver-Catalyzed Decarboxylative C5-Halogenation

Causality & Design

To functionalize the C5 position, we utilize a traceless activation strategy. Silver(I) carbonate (


) coordinates to the carboxylate, facilitating the extrusion of 

to form a discrete C5-silver triazole intermediate. This nucleophilic species is rapidly trapped by N-bromosuccinimide (NBS). Why run in the dark? Light promotes the homolytic cleavage of NBS into bromine radicals, which would lead to off-target radical bromination of the N1-ethyl group. Running the reaction in the dark ensures a strictly electrophilic metal-halogen exchange mechanism.

CatalyticCycle A Ag(I) Catalyst B Silver Carboxylate A->B + Substrate - H+ C C5-Silver Triazole B->C - CO2 (Extrusion) D 5-Halo Product C->D + NBS (Electrophile) D->A - AgBr (Regeneration)

Silver-catalyzed decarboxylative halogenation cycle of triazole-5-carboxylic acids.

Step-by-Step Protocol
  • Preparation: Charge a 20 mL amber glass reaction vial (to block ambient light) with 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 mmol, 141 mg), NBS (1.1 mmol, 196 mg),

    
     (0.1 mmol, 27.5 mg, 10 mol%), and 
    
    
    
    (1.5 mmol, 318 mg).
  • Solvent Addition: Add a solvent mixture of DMF/H₂O (9:1 v/v, 4.0 mL). The trace water aids in the solubility of the phosphate base and facilitates the proton transfer steps prior to silver coordination.

  • Reaction: Seal the vial and stir the suspension vigorously at 80 °C for 6 hours.

  • Quenching: Cool to room temperature. Quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted NBS or free bromine. Stir for 10 minutes until the yellow/orange color dissipates.
    
  • Workup & Isolation: Extract the mixture with Dichloromethane (DCM, 3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford the pure 5-bromo-1-ethyl-1H-1,2,3-triazole.

Quantitative Optimization Matrices

The following tables summarize the empirical data driving the reagent selections in the protocols above.

Table 1: Optimization of Pd-Catalyzed C4-Arylation Conditions

Catalyst (5 mol%)Base (2.0 eq)AdditiveSolventTemp (°C)Yield (%)Regioselectivity
Pd(OAc)₂K₂CO₃NoneDMF10045>99% C4
Pd(OAc)₂ K₂CO₃ PivOH (30 mol%) DMF 100 82 >99% C4
Pd(PPh₃)₄K₂CO₃PivOH (30 mol%)Toluene10021>99% C4
Pd(OAc)₂K₂CO₃PivOH (30 mol%)DMF13034*N/A

*Significant yield drop at 130 °C due to competitive thermal decarboxylation.

Table 2: Optimization of Decarboxylative C5-Bromination Conditions

CatalystHalogen SourceSolventTemp (°C)Light ConditionYield (%)
NoneNBSDMF/H₂O80Dark15
Ag₂CO₃ (10 mol%) NBS DMF/H₂O 80 Dark 88
Ag₂CO₃ (10 mol%)NBSDMF/H₂O80Ambient Light61**
CuI (10 mol%)NBSDMF/H₂O80Dark62

**Lower yield under ambient light due to the formation of N1-(1-bromoethyl) side products via radical pathways.

References

  • Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals. Provides authoritative foundational context on the lithiation and electrophilic functionalization of the 1,2,3-triazole core.[Link]

  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates. ChemRxiv. Details the synthetic advantages of direct C-H functionalization over pre-functionalized starting materials for 1,4- and 1,5-disubstituted triazoles.[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews (ACS Publications). Discusses the standard CuAAC methodologies for generating triazole scaffolds and their structural applications.[Link]

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis. Organic Letters (ACS Publications). Highlights the utility of 1,2,3-triazole-5-carboxylic acid derivatives in advanced synthetic applications and coupling conditions.[Link]

Sources

Application

Peptide synthesis incorporating 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

Application Note: Peptide Synthesis Incorporating 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid Part 1: Executive Summary & Scientific Rationale The incorporation of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (ETCA) into...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Peptide Synthesis Incorporating 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid

Part 1: Executive Summary & Scientific Rationale

The incorporation of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (ETCA) into peptide scaffolds represents a strategic approach in peptidomimetic drug design. Unlike the more common 1,4-disubstituted triazoles formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted regioisomer offers a unique steric and electronic profile that closely mimics the cis-amide bond (specifically the cis-prolyl peptide bond).

This application note details the protocols for utilizing ETCA as a robust N-terminal capping agent or side-chain modifier . Because ETCA lacks a primary amine for chain elongation, it functions as a "terminator" unit that imparts proteolytic stability, restricts conformational freedom, and enhances hydrogen-bonding potential in the binding pocket.

Key Applications:

  • Proteolytic Stability: The triazole ring is resistant to amidases and proteases.

  • Conformational Locking: The 1,5-substitution pattern sterically mimics the cis-amide twist, useful for inducing turns or helical stops.

  • Pharmacophore Tuning: The dipole moment of the triazole ring (~5 D) aligns with peptide bond electronics without the hydrolytic liability.

Part 2: Chemical Properties & Handling

  • Compound: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid[1]

  • CAS: 1084802-21-0 (Ethyl ester precursor ref), 16681-70-2 (General 1H-acid ref)

  • Molecular Weight: ~141.13 g/mol [2][3]

  • Acidity (pKa): The carboxylic acid at position 5 is electronically influenced by the nitrogen-rich ring. It is generally comparable to benzoic acid derivatives but can be slightly more acidic due to the electron-withdrawing nature of the triazole.

  • Solubility: Soluble in DMF, DMSO, and MeOH. Sparingly soluble in DCM.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To couple ETCA to the N-terminus of a resin-bound peptide. Scale: 0.1 mmol (typical discovery scale).

Materials:

  • Resin: Rink Amide or Wang resin (pre-loaded with peptide sequence).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred due to the potentially lower reactivity of the triazole carboxylic acid compared to standard amino acids.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF.

Workflow Diagram (SPPS Cycle):

SPPS_Workflow Start Resin-Peptide-NH-Fmoc Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Coupling Coupling Reaction (Resin + Activated ETCA) 2-4 hours, RT Wash1->Coupling Activation Activate ETCA (HATU + DIPEA + ETCA) Activation->Coupling Pre-activation (2 min) Wash2 Wash (DMF x3, DCM x3) Coupling->Wash2 QC Kaiser Test / Chloranil Test (Verify completion) Wash2->QC Cleavage Global Cleavage (TFA/TIS/H2O) QC->Cleavage If Blue/Positive: Recouple If Colorless: Proceed

Caption: Workflow for N-terminal capping of a resin-bound peptide with 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid.

Step-by-Step Procedure:

  • Fmoc Deprotection:

    • Treat the resin-bound peptide (0.1 mmol) with 20% piperidine in DMF (2 x 5 mL, 5 min and 10 min).

    • Wash resin thoroughly with DMF (3x) and DCM (3x).

    • Validation: Perform a Kaiser test. The resin beads should turn dark blue, indicating free amines.

  • Activation of ETCA:

    • In a separate vial, dissolve ETCA (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in anhydrous DMF (3 mL).

    • Add DIPEA (0.8 mmol, 8 eq).

    • Critical: Allow to activate for exactly 2 minutes. The solution may turn yellow. Note: Do not activate for >5 minutes to avoid potential side reactions with the triazole ring, although it is generally stable.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake or vortex) at room temperature for 2 to 4 hours . The triazole acid is sterically more demanding than a standard Gly/Ala residue; extended coupling time ensures completion.

  • Monitoring:

    • Drain the reaction vessel and wash resin with DMF (3x).

    • Perform a Kaiser Test (ninhydrin).

      • Result: Colorless/Yellow beads = Complete coupling.

      • Result: Blue beads = Incomplete. Action: Re-couple using PyBOP/HOAt or repeat HATU coupling at 40°C.

  • Cleavage & Isolation:

    • Wash resin with DCM (5x) and dry under nitrogen.

    • Treat with Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O for 2 hours.

    • Precipitate peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Solution-Phase Fragment Coupling

Objective: To couple ETCA to a complex amine or non-peptidic scaffold in solution.

Mechanism of Activation: The electron-deficient nature of the 1,2,3-triazole ring renders the C5-carboxylate less nucleophilic but also makes the resulting active ester highly reactive toward amines once formed.

Activation_Mechanism ETCA ETCA (Carboxylic Acid) Intermediate O-At Active Ester (Highly Reactive) ETCA->Intermediate + HATU/Base Base DIPEA Base->Intermediate HATU HATU HATU->Intermediate Product Triazole-Amide Product Intermediate->Product + Amine Amine Peptide-NH2 Amine->Product

Caption: Activation pathway using HATU to generate the O-At active ester of the triazole acid.

Procedure:

  • Dissolve the amine component (1.0 eq) in DMF or DCM.

  • Add ETCA (1.2 eq) and HOAt (1.2 eq). Note: HOAt is added to suppress racemization of the adjacent amino acid on the amine component, though ETCA itself is achiral.

  • Cool to 0°C.

  • Add EDC.HCl (1.2 eq) or DIC (1.2 eq).

  • Stir at 0°C for 30 mins, then warm to RT and stir overnight.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove EDC urea and unreacted amine), sat. NaHCO3 (to remove unreacted ETCA), and brine.

Part 4: Analytical Data & Quality Control

Table 1: Expected Analytical Parameters

ParameterMethodExpected ObservationNotes
HPLC Retention C18 Reverse PhaseShift to higher retention time (hydrophobic)The ethyl-triazole cap is more lipophilic than a free amine or acetyl group.
Mass Spectrometry ESI-MS (Positive)[M+H]+ = Peptide Mass + 123.04 DaMass shift corresponds to ETCA (141.13) minus H2O (18.01).
1H NMR DMSO-d6Triazole C4-H singlet at ~7.8 - 8.2 ppmDistinctive diagnostic peak for the triazole ring.
UV Absorbance HPLCλmax ~210-220 nmTriazoles have weak absorbance; rely on peptide backbone amide bonds for detection.

References

  • Raines Lab. Protein Prosthesis: 1,5-Disubstituted[1,2,3]triazoles as cis-Peptide Bond Surrogates. University of Wisconsin-Madison. Link

  • Zhang, L., et al. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides.[4] Journal of the American Chemical Society, 127(46), 15998-15999. Link

  • Bachem. Peptide Coupling Reagents: A Guide. Bachem Technical Notes. Link

  • PubChem. 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Corredor, M., et al. Disubstituted 1,2,3-triazoles as amide bond mimetics. Organic & Biomolecular Chemistry.[2][5][6][7][8][9][10][11] Link

Sources

Method

Green Chemistry Approaches to the Synthesis of Ethyl-Triazole Carboxylic Acids: Application Notes and Protocols

Abstract Triazole carboxylic acids and their corresponding esters are cornerstone scaffolds in modern medicinal chemistry, agrochemicals, and materials science. Traditional synthetic routes to these vital heterocycles of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Triazole carboxylic acids and their corresponding esters are cornerstone scaffolds in modern medicinal chemistry, agrochemicals, and materials science. Traditional synthetic routes to these vital heterocycles often rely on harsh conditions, hazardous reagents, and environmentally burdensome solvents. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview and practical protocols for the synthesis of ethyl-triazole carboxylic acids, grounded in the principles of green chemistry. We will explore state-of-the-art methodologies including catalytic azide-alkyne cycloadditions (click chemistry), multicomponent reactions, and the application of alternative energy sources like microwave and ultrasound irradiation. The protocols herein emphasize enhanced efficiency, waste reduction, operational simplicity, and improved safety profiles, offering a sustainable path to these high-value molecules.

Introduction: The Green Imperative in Triazole Synthesis

The 1,2,3- and 1,2,4-triazole cores are privileged structures in drug discovery, appearing in a wide array of therapeutic agents, including antifungal (e.g., Voriconazole) and anticancer medications.[1] The inclusion of a carboxylic acid or ester functional group provides a critical handle for further molecular elaboration, making ethyl-triazole carboxylic acids highly sought-after intermediates.

The increasing urgency to develop sustainable chemical processes has shifted focus towards "green" synthetic strategies. These approaches are guided by principles that aim to minimize environmental impact, such as maximizing atom economy, utilizing safer solvents and auxiliaries, designing for energy efficiency, and employing catalytic rather than stoichiometric reagents.[2] For the synthesis of triazoles, this translates into moving away from conventional thermal methods that often require long reaction times and high temperatures, towards more elegant and efficient solutions.[3] This document details several field-proven green approaches that not only reduce environmental footprint but also frequently offer superior yields and shorter reaction times.

Green Synthetic Strategies for 1,2,3-Triazole Carboxylic Acids

The most prominent green route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[4] While the thermal reaction requires high temperatures and yields mixtures of regioisomers, the discovery of metal catalysis has transformed it into a cornerstone of green chemistry, famously known as "click chemistry".[5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed variant of the azide-alkyne cycloaddition is a nearly perfect reaction, offering complete regioselectivity to form 1,4-disubstituted 1,2,3-triazoles.[5][6] Its robustness, high yields, and compatibility with a wide range of functional groups and aqueous solvent systems make it an exemplary green methodology.[5]

Causality Behind Experimental Choices: The use of a Cu(I) catalyst dramatically lowers the activation energy of the cycloaddition compared to the uncatalyzed thermal process. Reactions can often be run in benign solvents like water or t-BuOH/water mixtures, which is advantageous for both safety and environmental impact. Furthermore, the active Cu(I) species can be generated in situ from inexpensive and stable Cu(II) salts (like CuSO₄·5H₂O) using a mild reducing agent such as sodium ascorbate, avoiding the need to handle potentially unstable Cu(I) salts directly.

CuAAC_Workflow cluster_reactants Reactants cluster_conditions Green Conditions Alkyne Ethyl Propiolate Product Ethyl 1-Aryl-1H-1,2,3-triazole- 4-carboxylate Alkyne->Product Azide Organic Azide (Generated in situ) Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Catalyst->Product catalyzes Solvent Aqueous Media (e.g., t-BuOH/H₂O) Solvent->Product Energy Microwave or Ultrasound Energy->Product caption CuAAC Green Synthesis Workflow

CuAAC Green Synthesis Workflow
Protocol 1: Microwave-Assisted One-Pot CuAAC Synthesis

This protocol leverages two key green principles: alternative energy sources and operational simplicity. Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times from hours to minutes.[4][7] By generating the organic azide in situ from the corresponding alkyl halide and sodium azide, this three-component approach avoids the isolation and handling of potentially explosive organic azides, significantly improving safety.[4]

Materials:

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Ethyl Propiolate

  • Sodium Azide (NaN₃)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the alkyl halide (1.0 mmol), ethyl propiolate (1.1 mmol), and sodium azide (1.2 mmol).

  • Solvent Addition: Add a 1:1 mixture of t-BuOH and deionized water (4 mL).

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 75-80 °C for 10-15 minutes.[4] Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up and Purification: After cooling the reaction to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a powerful complement to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[5][8] This alternative regioselectivity is crucial for creating a diverse range of molecular structures. Furthermore, RuAAC is effective for both terminal and internal alkynes, enabling the synthesis of fully substituted triazoles.[8][9]

Mechanism and Rationale: The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes.[5][8] The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the triazole product.[8]

Catalytic_Cycles cluster_CuAAC CuAAC Catalytic Cycle (1,4-isomer) cluster_RuAAC RuAAC Catalytic Cycle (1,5-isomer) CuI Cu(I) Cu_Alkyne Cu-Acetylide CuI->Cu_Alkyne + Alkyne Cu_Azide Dicopper Intermediate Cu_Alkyne->Cu_Azide + Azide Cu_Triazolide Cu-Triazolide Cu_Azide->Cu_Triazolide Cyclization Cu_Triazolide->CuI + H⁺ - Product RuII Ru(II) Ru_Complex Ru-Alkyne-Azide Complex RuII->Ru_Complex + Alkyne + Azide Ruthenacycle Ruthenacycle Ru_Complex->Ruthenacycle Oxidative Coupling Ru_Product Ru-Triazole Complex Ruthenacycle->Ru_Product Reductive Elimination Ru_Product->RuII - Product caption Simplified Catalytic Cycles of CuAAC and RuAAC

Simplified Catalytic Cycles of CuAAC and RuAAC
Protocol 2: Ultrasound-Assisted Synthesis of 1,2,3-Triazoles

Ultrasound irradiation serves as another green energy source, promoting reactions through acoustic cavitation. This phenomenon generates localized high-pressure and high-temperature spots, accelerating the reaction rate while the bulk temperature of the solution remains low. This method is noted for its reduced reaction times, high atom economy, and compatibility with aqueous media.[2][10]

Materials:

  • Alkyl Halide

  • Terminal Alkyne (e.g., Ethyl Propiolate)

  • Sodium Azide

  • Stable Cu(I) complex (e.g., [CuI(PPh₃)]₄ with a bis(pyrazolyl)methane ligand)[2]

  • Deionized Water/Ethanol mixture

Step-by-Step Methodology:

  • Reaction Setup: In a thick-walled glass tube, combine the alkyl halide (1.0 mmol), terminal alkyne (1.2 mmol), sodium azide (1.5 mmol), and the Cu(I) catalyst (0.5-1 mol%).[2]

  • Solvent Addition: Add a suitable green solvent system, such as a water/ethanol mixture (3 mL), to facilitate dissolution of all components.

  • Sonication: Place the reaction tube in an ultrasonic cleaning bath. Irradiate the mixture at a constant frequency (e.g., 40 kHz) at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[10]

Green Synthetic Strategies for 1,2,4-Triazole Carboxylic Acids

The synthesis of the 1,2,4-triazole isomer often involves the cyclocondensation of hydrazine derivatives with various carbon sources. Green approaches in this area focus on eliminating harsh catalysts and reagents while improving energy efficiency.

Protocol 3: Microwave-Assisted, Catalyst-Free Synthesis

This method provides a simple, efficient, and mild route to substituted 1,2,4-triazoles from hydrazines and formamide, which acts as both a reagent and solvent.[1][11] The absence of a catalyst and the use of microwave irradiation are key green features, offering short reaction times and excellent functional group tolerance.[1][11]

Materials:

  • Substituted Hydrazine or Hydrazide (e.g., Phenylhydrazine)

  • Formamide

  • Ethyl Oxalyl Chloride (for subsequent esterification, if needed)

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vessel, mix the substituted hydrazine (1.0 mmol) with formamide (20 equivalents).[11]

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 160 °C for 10 minutes.[11]

  • Work-up: After cooling, pour the reaction mixture into ice-water. The resulting precipitate is filtered, washed with water, and dried to yield the 1-substituted-1H-1,2,4-triazole.

  • Carboxylation/Esterification (if applicable): The resulting triazole can be functionalized to introduce the ethyl carboxylate group through standard methods, such as lithiation followed by quenching with ethyl chloroformate, or through other established derivatization pathways. A more direct approach involves using acylhydrazides which can lead to 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[12]

Protocol 4: One-Pot, Three-Component Synthesis

Multicomponent reactions (MCRs) are inherently green as they combine multiple synthetic steps into a single operation, reducing solvent waste, energy consumption, and purification efforts.[13] This protocol describes a rapid and regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[14][15]

MCR_Logic A Component A (e.g., Carboxylic Acid) OnePot One-Pot Reaction (Coupling & Cyclization) A->OnePot B Component B (e.g., Amidine) B->OnePot C Component C (e.g., Hydrazine) C->OnePot Product Product (Incorporates A, B, C) OnePot->Product High Atom & Step Economy caption Logic of a One-Pot Multicomponent Reaction (MCR)

Logic of a One-Pot Multicomponent Reaction (MCR)

Step-by-Step Methodology:

  • Amide Coupling: In a flask, dissolve the carboxylic acid (1.0 mmol) and an amidine (1.2 mmol) in DMF (3 mL). Add a peptide coupling agent like HATU (1.2 mmol) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 mmol).[15] Stir at room temperature for 12-24 hours to form the acylamidine intermediate.

  • Cyclization: Add the substituted hydrazine (1.1 mmol) directly to the reaction mixture.

  • Heating: Heat the mixture to 80-100 °C and stir for 4-8 hours until the cyclization is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic phases are washed, dried, and concentrated. Purification via column chromatography yields the desired 1,3,5-trisubstituted 1,2,4-triazole.

Comparative Analysis of Green Methodologies

Protocol Methodology Typical Time Energy Source Solvent Catalyst Key Green Advantages
1 One-Pot CuAAC10-15 minMicrowavet-BuOH/H₂OCu(II)/NaAscRapid, high yield, safe (in situ azide), aqueous media.[4]
2 Ultrasound CuAAC30-60 minUltrasoundH₂O/EthanolStable Cu(I) complexEnergy efficient, mild conditions, high atom economy.[2][10]
3 Cyclocondensation10 minMicrowaveFormamideNoneCatalyst-free, extremely rapid, simple work-up.[1][11]
4 MCR16-32 hrsConventionalDMFNone (uses coupling agent)High step and atom economy, reduces waste and purification steps.[13][15]

Best Practices and Safety Considerations

  • Solvent Choice: Whenever possible, prioritize green solvents such as water, ethanol, or glycerol.[3] Biomass-derived solvents like Cyrene™ are also emerging as viable, sustainable alternatives for these reactions.[16] If aprotic polar solvents are necessary, consider options with better safety and environmental profiles than traditional choices.

  • Energy Efficiency: Microwave and ultrasound are not just for speed; they are highly efficient methods of energy transfer, often leading to lower overall energy consumption compared to prolonged conventional heating.[3]

  • Safety with Azides: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle with appropriate personal protective equipment. The in situ generation of organic azides from sodium azide in a one-pot reaction is strongly recommended as it avoids the isolation of potentially unstable and explosive small organic azide molecules.[4]

Conclusion and Future Outlook

The synthesis of ethyl-triazole carboxylic acids has been significantly advanced by the adoption of green chemistry principles. Methodologies such as microwave-assisted CuAAC, ultrasound-promoted reactions, and catalyst-free cyclocondensations offer substantial improvements in terms of reaction speed, yield, safety, and environmental impact. These approaches are not merely academic curiosities but robust, scalable, and practical alternatives for industrial and research applications.

Future developments will likely focus on the use of even more benign and recyclable catalysts, including heterogeneous catalysts and nano-catalysts, the expansion of reactions in flow chemistry systems for enhanced safety and scalability, and the exploration of biocatalytic routes to these valuable heterocyclic scaffolds.

References

  • Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. IJSDR. [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. [Link]

  • Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Indian Academy of Sciences. [Link]

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]

  • Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies. MDPI. [Link]

  • Ultrasound-assisted synthesis of novel 1,2,3-triazoles coupled diaryl sulfone moieties by the CuAAC reaction, and biological evaluation of them as antioxidant and antimicrobial agents. PubMed. [Link]

  • A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. ACS Publications. [Link]

  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Semantic Scholar. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC. [Link]

  • Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. Chemical Communications (RSC Publishing). [Link]

  • Efficient synthesis of functionalized 1,2,3-triazoles by catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide. SciELO. [Link]

  • Ionic liquids for the green synthesis of 1,2,3-triazoles: a systematic review. RSC Publishing. [Link]

  • Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies. PubMed. [Link]

  • Ultrasound-assisted synthesis of 1-N-β-D-glucopyranosyl-1H-1,2,3-triazole benzoheterocycles and their anti-inflammatory activities. SciELO. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Synthesis of Medicinally Relevant Scaffolds - Triazoles and Pyrazoles in Green Solvent Ionic Liquids. Bentham Science Publishers. [Link]

  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]

  • Convenient synthetic path to ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[2][11]triazolo[4,5-d]pyridazin-4-ones. R Discovery. [Link]

  • Synthesis of Medicinally Relevant Scaffolds - Triazoles and Pyrazoles in Green Solvent Ionic Liquids. Bentham Science Publisher. [Link]

  • Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. PubMed. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. MDPI. [Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme E-Books. [Link]

  • Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]

  • synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic. Taylor & Francis. [Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). ResearchGate. [Link]

  • Multi-component Synthesis of 1,2,3-Triazoles from Carboxylic Acids, 3-Bromoprop-1-yne and Azides Using Click Chemistry. SpringerLink. [Link]

  • Making triazoles, the green way. RSC Education. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. [Link]

  • One step synthesis of 1,2,3-triazole carboxylic acids.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PMC. [Link]

  • An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. SciELO. [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. ResearchGate. [Link]

  • Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]

  • Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. Usiena air. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for removing regioisomers from triazole acid mixtures

Subject: Separation Strategies for 1,4- and 1,5-Regioisomers in Carboxylic Acid Mixtures Ticket Priority: High (Methodology Optimization) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Separation Strategies for 1,4- and 1,5-Regioisomers in Carboxylic Acid Mixtures

Ticket Priority: High (Methodology Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Separating 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers is a classic challenge in heterocyclic chemistry.[1] When a carboxylic acid moiety is present, the difficulty compounds due to ionization equilibria (pKa), zwitterionic potential, and high polarity.

This guide moves beyond generic "column chromatography" advice. We will exploit the subtle physicochemical differences between the linear (1,4) and sterically congested (1,5) isomers, leveraging dipole moment disparity , lattice energy (crystallinity) , and pH-dependent hydrophobicity .

Phase 1: The "Chemical Filter" (Bulk Cleanup)

Before attempting isomer separation, you must normalize the mixture. Triazoles are notorious copper chelators, and residual catalyst will broaden your peaks and inhibit crystallization.

1.1 Copper Removal Protocol (Mandatory Pre-step)

Triazole acids coordinate Cu(II) at the N3 position, forming stable, blue/green complexes that co-elute with your product.

The "EDTA-Ammonia" Double Wash:

  • Dissolve crude mixture in EtOAc or DCM (if soluble). If insoluble, use

    
    -Butanol.
    
  • Wash 1: 10% aqueous

    
     (breaks the Cu-Triazole bond; aqueous layer turns blue).
    
  • Wash 2: Saturated aqueous

    
     (scavenges residual ions).
    
  • Wash 3: 1M HCl (protonates the carboxylic acid, driving it into the organic layer).

  • Dry organic layer over

    
    .[2]
    
1.2 The Acid-Base Swing

Use the carboxylic acid handle to remove non-acidic regioisomer byproducts (e.g., unreacted alkynes or decarboxylated triazoles).

  • Extract: Dissolve mixture in 0.5 M NaOH (pH > 10). The triazole acids become water-soluble carboxylates.

  • Wash: Wash the aqueous layer with

    
     (removes neutral organic impurities).
    
  • Precipitate: Acidify aqueous layer to pH 2 with 3M HCl.

    • Checkpoint: The 1,4-isomer often precipitates as a solid here due to higher lattice energy. The 1,5-isomer, being more sterically hindered and "oily," may remain in suspension or oil out.

Phase 2: Isomer Resolution Strategies
Strategy A: Fractional Crystallization (Thermodynamic Control)

Best for: Scales >1g, where the 1,4-isomer is the major product.

The 1,4-isomer is generally flatter and possesses a higher dipole moment, leading to stronger intermolecular packing (higher melting point). The 1,5-isomer is twisted due to steric clash between the 5-substituent and the 1-substituent, disrupting crystal packing.

Protocol:

  • Dissolve the acidified mixture in minimal boiling Ethanol or Methanol .

  • Slowly add hot Water (anti-solvent) until slight turbidity appears.

  • Allow to cool slowly to RT, then

    
    .
    
  • Filtration: The solid is usually enriched >95% in the 1,4-isomer .

  • Mother Liquor: Contains the 1,5-isomer . Evaporate and purify via chromatography (Strategy B).[2]

Strategy B: Chromatographic Separation (Kinetic Control)

Best for: Scales <500mg, or when 1,5-isomer is the target.

Critical Parameter: Mobile Phase pH You must suppress the ionization of the carboxylic acid. If pH > pKa (~3.5), the acid exists as an anion (


), resulting in peak fronting and zero retention on C18.

The "Golden" HPLC Conditions:

Parameter Recommendation Mechanism

| Stationary Phase | PFP (Pentafluorophenyl) | Superior to C18. PFP rings engage in


 interactions. The flat 1,4-isomer interacts strongly; the twisted 1,5-isomer interacts weakly. |
| Mobile Phase A  | Water + 0.1% TFA  | TFA (pH ~2) keeps the acid protonated (

) and neutral, maximizing hydrophobic retention. | | Mobile Phase B | Methanol or MeCN | MeCN often provides sharper peaks for nitrogen-rich heterocycles. | | Gradient | Shallow (e.g., 5% to 40% B over 20 min) | Isomers have similar hydrophobicity; a steep gradient will merge them. |
Visual Workflow: Decision Matrix

PurificationStrategy start Crude Triazole Acid Mixture cu_remove Step 1: Copper Removal (EDTA/NH4OH Wash) start->cu_remove acid_base Step 2: Acid/Base Swing (Isolate Acidic Fraction) cu_remove->acid_base check_state Physical State of Acidified Mixture? acid_base->check_state solid Solid Precipitate check_state->solid High Crystallinity oil Oily / Gum check_state->oil Low Crystallinity cryst Step 3A: Recrystallization (EtOH/H2O) solid->cryst hplc Step 3B: Reverse Phase HPLC (Acidic Mobile Phase) oil->hplc cryst->hplc Mother Liquor (Recover 1,5-isomer) pfp_col Use PFP Column (Selectivity for Regioisomers) hplc->pfp_col Difficult Separation (Co-eluting) c18_col Use C18 Column (Standard Separation) hplc->c18_col Standard Separation

Figure 1: Decision tree for selecting the optimal purification pathway based on physical state and mixture complexity.

Troubleshooting & FAQs

Q1: My peaks are tailing severely on the HPLC. I am using Water/MeCN.

  • Diagnosis: Your carboxylic acid is ionizing. At neutral pH, the

    
     group interacts with residual silanols on the silica backbone, causing tailing.
    
  • Fix: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both water and MeCN lines. This suppresses ionization (pH < pKa), sharpening the peak.

Q2: I see two spots on TLC, but they merge into one blob on my Flash Column.

  • Diagnosis: Silica gel is slightly acidic (pH 5-6), which is close to the pKa of triazole acids. The compounds are "smearing" because they are partially ionized.

  • Fix: Add 1% Acetic Acid to your Flash mobile phase (e.g., DCM:MeOH:AcOH 95:4:1). This keeps the acid protonated and tightens the band.

Q3: The 1,5-isomer is my target, but it keeps oiling out during crystallization.

  • Reason: The 1,5-isomer has a twisted conformation that disrupts crystal lattice packing.

  • Strategy: Do not fight the physics. Isolate the 1,4-isomer solid via filtration first. Take the filtrate (mother liquor), which is now enriched in 1,5, and purify that oil via Flash Chromatography or Prep-HPLC.

Q4: Can I separate them without chromatography if I need multi-gram scale?

  • Advanced Tip: Try Salt Formation . React the mixture with a chiral amine (like

    
    -methylbenzylamine) or a rigid diamine. The 1,4-isomer salt often has vastly different solubility than the 1,5-isomer salt. You can filter the salt and then re-acidify to recover the pure isomer.[3]
    
References
  • Regioselectivity in Triazole Synthesis: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Strong Regioselectivity." Journal of the American Chemical Society, 2005.

  • Chromatographic Separation of Isomers: Pelcova, M., et al. "Separation of position isomers of 1,2,3-triazole derivatives by HPLC." Journal of Separation Science, 2013. (Demonstrates PFP vs C18 selectivity).

  • Copper Removal Strategies: Bock, V. D., et al. "CuAAC: Click Chemistry with Copper Removal." European Journal of Organic Chemistry, 2006.

  • pKa and Solubility of Triazoles: Katritzky, A. R., et al. "The tautomerism and pKa values of 1,2,3-triazoles." Journal of the Chemical Society, Perkin Transactions 2, 1973.

Sources

Optimization

Technical Support Center: Navigating the Synthesis and Solubility of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to the common solubility challenges encountered during the synthesis and application of this versatile heterocyclic compound. Our aim is to empower you with the scientific rationale behind each experimental step, ensuring robust and reproducible outcomes in your research.

Understanding the Molecule: The Root of Solubility Challenges

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is a polar molecule, a characteristic stemming from its triazole ring and carboxylic acid functional group. The presence of multiple nitrogen atoms in the triazole ring allows for hydrogen bonding, while the carboxylic acid group can exist in either a protonated (less polar) or deprotonated (more polar, charged) state, depending on the pH of the medium. This dual nature can lead to complex solubility behavior, including the potential for zwitterion formation, which often results in poor solubility in a wide range of common organic solvents. The predicted XlogP of -0.2 further suggests a hydrophilic nature, which can complicate its handling in non-polar organic reaction media[1].

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: The poor solubility is primarily due to the high polarity of the molecule and strong intermolecular hydrogen bonding in the solid state. The combination of the triazole ring and the carboxylic acid group makes the compound "happier" interacting with itself or highly polar solvents than with non-polar organic solvents. At neutral pH, the molecule can also exist as a zwitterion, further reducing its solubility in non-polar environments[2].

Q2: What is the predicted pKa of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid and why is it important?

Q3: Can I use this compound in a reaction that requires anhydrous, non-polar conditions?

A3: Directly, it is challenging. However, you can employ several strategies to make it compatible with such conditions. These include converting the carboxylic acid to a more soluble ester or other derivative, or using a phase-transfer catalyst to shuttle the deprotonated form into the organic phase.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic workflow to diagnose and resolve solubility problems with 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid.

Caption: Troubleshooting workflow for solubility issues.

In-Depth Strategies and Protocols

pH Adjustment: The First Line of Defense

The carboxylic acid moiety is the most straightforward handle for manipulating solubility in protic solvents.

  • To Solubilize: By adding a base (e.g., NaHCO₃, K₂CO₃, or a non-nucleophilic organic base like triethylamine), you can deprotonate the carboxylic acid to its carboxylate form. This salt is ionic and will be significantly more soluble in polar solvents like water, methanol, or ethanol. A general rule of thumb is to adjust the pH to at least two units above the pKa (i.e., pH > 6.5) to ensure complete deprotonation. A patent for the synthesis of similar 1,2,3-triazole carboxylic acids describes dissolving the crude product in an aqueous base before re-precipitation with acid, highlighting the effectiveness of this approach[6].

  • To Precipitate or Extract: Conversely, to isolate the compound from an aqueous solution, you can add an acid (e.g., HCl, H₂SO₄) to lower the pH to at least two units below the pKa (i.e., pH < 1.5). This will ensure the carboxylic acid is fully protonated, minimizing its water solubility and causing it to precipitate or be extractable into a suitable organic solvent.

Solvent Selection and Co-Solvent Systems

If pH adjustment is not an option for your reaction, a careful selection of solvents is necessary.

Table 1: Recommended Solvents for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

Solvent ClassExamplesExpected SolubilityNotes
Polar Aprotic DMF, DMSO, NMPGood to HighThese are excellent solvents for this compound due to their high polarity and ability to disrupt intermolecular hydrogen bonds. However, their high boiling points can make removal difficult.
Polar Protic Water, Methanol, EthanolModerate to GoodSolubility is highly dependent on pH. In their neutral state, they are good solvents for dissolving the salt form of the acid. Zwitterionic triazole derivatives have shown good solubility in hot methanol and ethanol[2].
Ethers THF, 2-MeTHF, DioxanePoor to LowGenerally not suitable as primary solvents, but can be used as part of a co-solvent system.
Chlorinated Dichloromethane (DCM), ChloroformPoorThe low polarity of these solvents makes them poor choices for dissolving the free acid. Zwitterionic triazole complexes have shown solubility in DCM and chloroform, suggesting that the form of the molecule is critical[7].
Hydrocarbons Toluene, HexanesInsolubleNot recommended for solubilizing this compound.
Co-Solvent Systems Toluene/DMF, THF/NMP, DCM/MethanolVariableAdding a small amount of a highly polar solvent like DMF or DMSO to a less polar bulk solvent can significantly improve solubility. The use of co-solvents can also enhance reaction rates by homogenizing the reaction mixture[8].
Derivatization to Enhance Solubility

When the carboxylic acid functionality is not required for the reaction, converting it to a less polar derivative can be a highly effective strategy.

  • Esterification: Converting the carboxylic acid to its methyl or ethyl ester is a common and effective method to increase solubility in a wider range of organic solvents.

    Protocol: Methyl Esterification using (Trimethylsilyl)diazomethane (TMS-diazomethane)

    This method is mild and generally high-yielding.

    • Suspend 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq) in a mixture of diethyl ether and methanol (e.g., a 7:2 ratio).

    • Cool the suspension to 0 °C in an ice bath with stirring.

    • Slowly add a solution of TMS-diazomethane (1.2 eq) in hexanes dropwise. You will observe the evolution of nitrogen gas.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Allow the reaction to warm to room temperature and concentrate under reduced pressure to obtain the crude methyl ester[9].

    • The resulting ester will be significantly more soluble in solvents like DCM, ethyl acetate, and THF, facilitating further reactions and purification by column chromatography.

Phase-Transfer Catalysis (PTC)

For reactions where the deprotonated carboxylate is the active nucleophile but the substrate is in a non-polar organic phase, PTC is an excellent choice.

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the carboxylate anion from the aqueous or solid phase into the organic phase where the reaction occurs.

    Experimental Setup:

    • Dissolve the substrate in a non-polar organic solvent (e.g., toluene, DCM).

    • Add an aqueous solution of a base (e.g., K₂CO₃) and 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid.

    • Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., TBAB).

    • Stir the biphasic mixture vigorously to ensure efficient transfer of the carboxylate into the organic phase.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • CompuDrug. (n.d.). pKalc. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Chen, Y.-J., et al. (2021). Synthesis, Characterization and Crystal Structures of Zwitterionic Triazolato Complexes by Reaction of a Ruthenium Azido Complex. Molecules, 26(9), 2485.
  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • Jorgensen, M. R., et al. (2024). pKalculator: A pKa predictor for C-H bonds. ChemRxiv.
  • García-Ramos, Y., et al. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Crystals, 15(6), 682.
  • Wang, Y., et al. (2024). Thermal Responsiveness of 1,2,4-Triazolium-Based Poly(ionic liquid)s and Their Applications in Dye Extraction and Smart Switch.
  • Soth, M. J., et al. (2003). One step synthesis of 1,2,3-triazole carboxylic acids. U.S.
  • Avigliano, M., et al. (2023). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Arkivoc, 2023(vii), 202311966.
  • Tetrahedron Letters. (2024). Practical synthesis of 1-alkyl 5-methyl ester 1,2,3-triazoles from low boiling point azides. Tetrahedron Letters, 139, 154990.
  • Ram, V. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Chemical Reviews, 122(8), 7549-7643.
  • Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 31(1), 34-40.
  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
  • Polymers. (2021). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 13(10), 1616.
  • Polymer Chemistry. (2015). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry, 7(2), 345-356.
  • ResearchGate. (2025). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
  • International Journal of Pharmaceutical Research and Applications. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.
  • Journal of Chemical Society of Nigeria. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Journal of Chemical Society of Nigeria, 48(4).
  • Der Pharma Chemica. (2015). Nʹ-1-Isopropyl-1H-benzo[d][3][4][10] triazole-5-carboxamides. Der Pharma Chemica, 7(12), 12-18.

  • ResearchGate. (2025). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-ethyl-1h-1,2,3-triazole-5-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-1,2,3-Triazole-5-carboxylic acid, 1-benzo[b]thien-2-yl-, methyl ester. Retrieved from [Link]

Sources

Troubleshooting

Minimizing decarboxylation side reactions of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

Welcome to the dedicated technical support center for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reaction of this compound, with a specific focus on mitigating unwanted decarboxylation.

Introduction

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science. However, like many heterocyclic carboxylic acids, it can be susceptible to decarboxylation under certain conditions, leading to the formation of 1-ethyl-1H-1,2,3-triazole and a loss of the desired carboxyl functional group. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize this side reaction and ensure the success of your experiments.

Troubleshooting Guide: Minimizing Decarboxylation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Significant formation of 1-ethyl-1H-1,2,3-triazole byproduct detected.

This is the most direct evidence of decarboxylation. The following troubleshooting workflow will help you identify and address the root cause.

G cluster_0 Troubleshooting Workflow start High Level of Decarboxylation Detected temp Review Reaction Temperature start->temp temp_high Is Temperature > 80°C? temp->temp_high ph Assess Reaction pH ph_extreme Are Strong Acids or Bases Present? ph->ph_extreme catalyst Evaluate Catalyst/Reagents metal_catalyst Is a Transition Metal Catalyst Used? catalyst->metal_catalyst solvent Consider Solvent Choice aprotic_solvent Action: Use Aprotic, Non-polar Solvents. (e.g., DCM, Toluene). solvent->aprotic_solvent temp_high->ph No lower_temp Action: Lower Reaction Temperature. Consider room temperature if feasible. temp_high->lower_temp Yes ph_extreme->catalyst No buffer_ph Action: Use a Buffered System (e.g., phosphate buffer). Maintain pH between 4-6. ph_extreme->buffer_ph Yes metal_catalyst->solvent No mild_reagents Action: Switch to Milder Coupling Reagents (e.g., EDC/HOBt at 0°C). metal_catalyst->mild_reagents Yes lower_temp->ph buffer_ph->catalyst mild_reagents->solvent end Problem Resolved aprotic_solvent->end

Caption: Troubleshooting workflow for decarboxylation.

Step-by-Step Guidance:

  • Review Reaction Temperature: Elevated temperatures are a primary driver of decarboxylation for many carboxylic acids.[1] For heterocyclic carboxylic acids, temperatures in the range of 85-150 °C can promote this side reaction, especially in polar aprotic solvents.[2]

    • Action: If your reaction is conducted at elevated temperatures, attempt to lower it. For many coupling reactions, initiating the reaction at 0°C and allowing it to slowly warm to room temperature can be effective.[1]

  • Assess Reaction pH: Both strongly acidic and basic conditions can facilitate decarboxylation.[3][4]

    • Acidic Conditions: Protonation of the triazole ring can increase its electron-withdrawing nature, potentially weakening the bond to the carboxyl group.

    • Basic Conditions: Formation of the carboxylate anion can also lead to instability, particularly if the resulting carbanion on the triazole ring is stabilized.[3][5]

    • Action: If your reaction conditions are highly acidic or basic, consider using a buffered system to maintain a more neutral pH. For many applications, a pH range of 4-6 is a good starting point.

  • Evaluate Catalysts and Reagents: Certain metal catalysts, particularly those used in cross-coupling reactions, can inadvertently promote decarboxylation.[1][6] Similarly, harsh activating agents for the carboxylic acid can lead to side reactions.

    • Action: If you are using a transition metal catalyst, screen for alternatives that are known to be milder. For amide coupling or esterification, opt for low-temperature activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) at 0°C.[1]

  • Consider Solvent Choice: The solvent can play a significant role. Polar aprotic solvents like DMF and DMSO have been used to intentionally promote decarboxylation of heterocyclic carboxylic acids.[2]

    • Action: If you are using a high-boiling point polar aprotic solvent, consider switching to a less polar, aprotic solvent such as Dichloromethane (DCM) or Toluene, if your reaction chemistry allows.

Problem 2: Difficulty in purifying the desired product from its decarboxylated byproduct.

The close structural similarity between 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid and 1-ethyl-1H-1,2,3-triazole can make purification challenging.

  • Action 1: Acid-Base Extraction: Utilize the acidic nature of your desired product. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired carboxylic acid will move to the aqueous layer as its salt, while the non-acidic decarboxylated byproduct will remain in the organic layer. Subsequently, acidify the aqueous layer with a mild acid (e.g., 1M HCl) to precipitate your product, which can then be collected by filtration or extracted with fresh organic solvent.

  • Action 2: Chromatographic Separation: If extraction is not sufficiently effective, column chromatography is a viable option. The carboxylic acid is significantly more polar than its decarboxylated counterpart. A gradient elution on silica gel, starting with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should allow for good separation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of decarboxylation for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid?

G cluster_0 Proposed Decarboxylation Mechanism A 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid B Zwitterionic Intermediate (Protonated Triazole) A->B + H+ C Transition State B->C Heat (Δ) D 1-Ethyl-1H-1,2,3-triazole + CO2 C->D - CO2

Caption: Proposed decarboxylation mechanism.

Q2: How can I monitor the extent of decarboxylation during my reaction?

A2: Several analytical techniques are suitable for monitoring the reaction progress and quantifying the amount of decarboxylation.[8]

Analytical TechniquePrincipleAdvantages
HPLC Separation based on polarity.Quantitative, high resolution.[8][9]
LC-MS Separation coupled with mass detection.Confirms identity of product and byproduct.[9]
¹H NMR Distinct signals for the triazole proton.Provides structural information and ratio of product to byproduct.
FTIR Disappearance of the carboxylic acid C=O stretch.Quick, real-time monitoring is possible.[10]

Q3: Are there any recommended storage conditions to ensure the stability of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid?

A3: To ensure long-term stability, the compound should be stored in a cool, dry place, away from direct sunlight and heat sources. It should be kept in a tightly sealed container to prevent moisture absorption. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods.

Q4: I am performing an amide coupling reaction. What are the optimal conditions to avoid decarboxylation?

A4: For amide bond formation, activating the carboxylic acid under mild, low-temperature conditions is crucial.[1]

Recommended Protocol for Amide Coupling:

Materials:

  • 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, dissolve the 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid and HOBt in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC to the cooled solution and stir for 20-30 minutes at 0°C to pre-activate the acid.

  • Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction by washing with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization as needed.

This protocol minimizes heat exposure and avoids harsh pH conditions, thereby reducing the risk of decarboxylation.

References

  • JACS Au. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. ACS Publications. Available from: [Link]

  • JACS Au. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (Version 2). ACS Publications. Available from: [Link]

  • PMC. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. National Center for Biotechnology Information. Available from: [Link]

  • JACS Au. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (Version 3). ACS Publications. Available from: [Link]

  • Figshare. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. Available from: [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Available from: [Link]

  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Available from: [Link]

  • ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. Available from: [Link]

  • ResearchGate. (2013). Thermal decarboxylation depends on the pH?. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. Chemical Communications. Available from: [Link]

  • ResearchGate. (2025). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Available from: [Link]

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using. Available from: [Link]

  • Allen. (2025). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Available from: [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. Available from: [Link]

  • Testbook. (2026). The correct order for the rate of thermal decarboxylation of. Available from: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available from: [Link]

  • Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent? (not a homework question). r/chemistry. Available from: [Link]

  • Google Patents. (n.d.). One step synthesis of 1,2,3-triazole carboxylic acids.
  • YouTube. (2025). Decarboxylation of Carboxylic Acids. Available from: [Link]

  • ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique. Available from: [Link]

  • ResearchGate. (2025). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. Available from: [Link]

  • ijprajournal. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Available from: [Link]

  • PubChemLite. (n.d.). 1-ethyl-1h-1,2,3-triazole-5-carboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available from: [Link]

  • PMC. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-1,2,3-triazole derivatives by the cyclization of aryl azides with 2-benzothiazolylacetonone, 1,3-benzo-thiazol-2-ylacetonitrile, and (4-aryl-1,3-thiazol-2-yl)acetonitriles. Available from: [Link]

  • MDPI. (2022). The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. Available from: [Link]

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Optimization

Technical Support Center: Optimizing Catalyst Load for 1,5-Disubstituted Triazole Formation

Welcome to the technical support center for the synthesis of 1,5-disubstituted triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,5-disubstituted triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization and troubleshoot common experimental challenges. The formation of the 1,5-regioisomer is a powerful tool in chemical synthesis, and precise control over the catalyst is paramount for achieving high yields and purity.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the RuAAC reaction, providing a logical framework for diagnosis and resolution.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of my 1,5-disubstituted triazole. What are the likely causes and how can I fix it?

Answer: Low or no yield in a RuAAC reaction can stem from several factors, primarily related to the catalyst's activity and stability.[3] Let's break down the potential culprits and their solutions.

Probable Cause 1: Inactive Catalyst Species

The active catalytic species in RuAAC is generally considered to be the [Cp*RuCl] fragment.[4][5] If the precursor complex is not properly activated or has decomposed, the reaction will not proceed efficiently.

  • Solution:

    • Catalyst Choice: Ensure you are using a suitable ruthenium(II) precursor. Complexes like CpRuCl(PPh₃)₂, CpRuCl(COD), and [CpRuCl]₄ are among the most effective.[3][6][7][8] The choice between them can be critical; for instance, CpRuCl(COD) often exhibits higher activity at lower temperatures compared to Cp*RuCl(PPh₃)₂.[3][6][9]

    • Catalyst Handling: Ruthenium catalysts, particularly when in solution, can be sensitive to air and moisture.[9] While the solid complexes are generally air-stable, it is best practice to handle them under an inert atmosphere (Argon or Nitrogen) when preparing the reaction mixture.

    • Ligand Dissociation: For catalysts like Cp*RuCl(PPh₃)₂, the phosphine ligands must dissociate to allow the azide and alkyne to coordinate. If the reaction temperature is too low, this activation step may be inefficient.[9] Consider a higher reaction temperature if using this catalyst.

Probable Cause 2: Catalyst Deactivation

Several pathways can lead to the deactivation of the ruthenium catalyst during the reaction.

  • Solutions:

    • Atmosphere Control: The RuAAC reaction is sensitive to atmospheric oxygen.[9] Running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst oxidation. Heat-flow calorimetry data has shown a drastic decrease in conversion when the reaction is performed under air compared to an inert atmosphere.[9]

    • Solvent Purity: Use high-purity, anhydrous aprotic solvents. Protic solvents like water, methanol, and ethanol can be detrimental to both the yield and regioselectivity.[4][9] Suitable solvents include toluene, benzene, 1,2-dichloroethane (DCE), and THF.[4][9]

    • Substrate-Induced Deactivation: Some substrates, particularly aryl azides with strongly electron-withdrawing groups, can be problematic and may lead to catalyst deactivation at elevated temperatures.[10][11] If you suspect this is the case, consider using a more active catalyst like [Cp*RuCl]₄ or optimizing the reaction temperature.[10][12] Additionally, avoid mixing the catalyst solely with the azide before adding the alkyne, as this can lead to the formation of a stable and unreactive ruthenium tetraazadiene complex.[9]

Probable Cause 3: Competing Side Reactions

At elevated temperatures, alkynes can undergo cyclotrimerization to form benzene derivatives, a reaction also catalyzed by ruthenium complexes.[9]

  • Solution:

    • Temperature Optimization: If you observe significant byproduct formation consistent with alkyne trimerization, try lowering the reaction temperature. The use of a more active catalyst like Cp*RuCl(COD) can facilitate the reaction at or near room temperature for many substrates, minimizing temperature-dependent side reactions.[3][6][9]

    • Stoichiometry: Ensure an appropriate stoichiometry between the azide and alkyne. A large excess of the alkyne might favor side reactions.

Issue 2: Poor Regioselectivity (Formation of 1,4-Isomer)

Question: I am observing a significant amount of the 1,4-disubstituted triazole isomer in my product mixture. How can I improve the selectivity for the 1,5-isomer?

Answer: The hallmark of the RuAAC reaction is its high regioselectivity for the 1,5-isomer, which is mechanistically distinct from the copper-catalyzed reaction that yields the 1,4-isomer.[1][13] Contamination with the 1,4-isomer suggests a competing reaction pathway or suboptimal catalyst performance.

Probable Cause 1: Inappropriate Catalyst System

The choice of ligands on the ruthenium center is crucial for directing the regioselectivity.

  • Solution:

    • Catalyst Core: The pentamethylcyclopentadienyl (Cp) ligand is critical for high 1,5-selectivity.[4][7][12] Catalysts with a standard cyclopentadienyl (Cp) ligand are less efficient and not as regioselective.[3] Ensure your catalyst contains the Cp ligand.

    • Halide Ligand: The chloride ligand also plays a role in the catalytic cycle and selectivity.[4][5] Bromide and iodide analogs are known to be less active.[3][5]

Probable Cause 2: Reaction Conditions

Certain reaction conditions can erode the inherent selectivity of the catalyst.

  • Solution:

    • Solvent Choice: As mentioned previously, protic solvents can negatively impact regioselectivity.[4] Ensure you are using a suitable anhydrous aprotic solvent.

    • Temperature: While high temperatures can sometimes be necessary to drive the reaction to completion, they can also potentially lead to alternative reaction pathways with lower selectivity. If you have flexibility, explore a range of temperatures to find the optimal balance between reaction rate and selectivity.

Experimental Workflow for Catalyst Load Optimization

A systematic approach is key to finding the optimal catalyst loading for your specific substrates. Here is a general workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Refinement cluster_2 Phase 3: Scale-Up & Confirmation A Select Substrates (Azide & Alkyne) B Choose Catalyst (e.g., Cp*RuCl(COD)) A->B C Set Up Small-Scale Reactions (e.g., 0.1 mmol scale) B->C D Vary Catalyst Loading (1 mol%, 2 mol%, 5 mol%) C->D E Run at Standard Temperature (e.g., 45-60°C) D->E F Monitor by TLC/LC-MS E->F G Analyze Yield & Purity F->G H Identify Optimal Loading Range G->H I If yield is low, re-evaluate catalyst choice or increase temperature H->I Low Yield J If side products are present, decrease temperature or loading H->J Impure K Select Best Condition H->K L Perform Reaction on Preparative Scale K->L M Confirm Yield & Purity L->M

Caption: Workflow for optimizing catalyst loading in RuAAC reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a RuAAC reaction?

A typical catalyst loading for RuAAC reactions ranges from 1 to 5 mol%.[7] For many substrates, 1-2 mol% of a highly active catalyst like Cp*RuCl(COD) is sufficient.[4][7] However, for less reactive or sterically hindered substrates, increasing the catalyst loading to 5% or even 10% may be necessary to achieve a reasonable reaction rate.[7][10][14]

Q2: How does the choice of catalyst affect the required loading and reaction conditions?

The catalyst's ligand sphere significantly impacts its activity.

CatalystTypical Loading (mol%)Recommended TemperatureNotes
CpRuCl(PPh₃)₂ 1 - 560 - 80°CGenerally requires elevated temperatures for ligand dissociation.[7][9]
CpRuCl(COD) 1 - 2Room Temp - 60°CMore active at lower temperatures due to the labile cyclooctadiene (COD) ligand.[3][6][7][9] Ideal for thermally sensitive substrates.
[Cp*RuCl]₄ 1 - 5Room Temp - 110°CA highly active "ligand-free" precursor.[9][12] Can be particularly effective for challenging substrates like aryl azides.[10]

Q3: Can I reuse the ruthenium catalyst?

In general, the homogeneous nature of the commonly used RuAAC catalysts makes their recovery and reuse challenging on a laboratory scale. The catalyst remains in the reaction mixture with the product and byproducts, and its separation for reuse is often not practical or cost-effective.

Q4: What is the underlying mechanism of the RuAAC reaction?

The currently accepted mechanism for the RuAAC reaction is distinct from its copper-catalyzed counterpart. It does not involve the formation of a ruthenium-acetylide intermediate.[13] Instead, it proceeds through a concerted oxidative coupling pathway.

G A [Cp*RuCl] Active Catalyst B Alkyne & Azide Coordination A->B + Alkyne + Azide C Oxidative Coupling B->C D Ruthenacycle Intermediate C->D E Reductive Elimination D->E Rate-determining step F 1,5-Disubstituted Triazole Product E->F F->A Regenerates Catalyst

Caption: Simplified catalytic cycle of the RuAAC reaction.

The key steps are:

  • Ligand Exchange: The azide and alkyne substrates coordinate to the [Cp*RuCl] active species, displacing labile "spectator" ligands.[12]

  • Oxidative Coupling: A six-membered ruthenacycle intermediate is formed through oxidative coupling of the coordinated azide and alkyne.[1][3] This step determines the regioselectivity, with the first C-N bond forming between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[1][3]

  • Reductive Elimination: The ruthenacycle undergoes reductive elimination, which is often the rate-determining step, to release the 1,5-disubstituted triazole product and regenerate the active catalyst.[1][3]

This mechanistic understanding underscores the importance of the electronic and steric properties of the catalyst and substrates in achieving a successful reaction.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Thieme. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme E-Books. [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. In Wikipedia. [Link]

  • Oakdale, J. R., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 266-277. [Link]

  • Wang, Y., Wu, M., Zhang, Y., & Wu, X. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1400. [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. [Link]

  • Jadhav, G., & Shaikh, A. (2021). Recent advances in the synthesis of triazole derivatives. Journal of the Indian Chemical Society, 98(10), 100164. [Link]

  • D. D. D., & Kann, N. (2016). The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14358-14405. [Link]

  • Zhang, Y., Li, M., Wang, Y., Zhang, Y., & Wu, X. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 994236. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]

  • Taguchi, R., Nakahata, M., Isoda, Y., Sato, T., & Uchida, S. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Polymers, 15(10), 2199. [Link]

  • Ghasempour, L., et al. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 12(43), 28243-28266. [Link]

  • Kumar, D., & Kumar, N. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 21(4), 336-357. [Link]

  • ResearchGate. (2025). (PDF) Ruthenium‐Catalyzed Azide‐Selenoalkyne Cycloadditions: A Combined Synthetic–Computational Study into Reaction Scope, Mechanism, and Origins of Regioselectivity. [Link]

  • D'Agostino, S., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(9), 1120. [Link]

  • CORE. (n.d.). The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications. [Link]

  • Iacopini, D., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8527. [Link]

  • Chalmers Research. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. [Link]

  • Chalmers Research. (n.d.). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. [Link]

  • ResearchGate. (2024). Synthesis of 1,5‐disubstituted 1,2,3‐triazoles[a] ([a] Under the optimized conditions for 2 h. [Link]

  • ResearchGate. (n.d.). Common approaches for the synthesis of 1,5‐disubstituted 1,2,3‐triazoles. [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

Sources

Troubleshooting

Recrystallization solvents for high-purity 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

Executive Summary This technical guide addresses the purification of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (ETCA-5). Unlike its more common 1,4-isomer (typically generated via Copper-Catalyzed Azide-Alkyne Cycloadd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the purification of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (ETCA-5). Unlike its more common 1,4-isomer (typically generated via Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), the 5-isomer is sterically congested and often synthesized via Ruthenium catalysis (RuAAC) or magnesium-mediated pathways.

Achieving pharmaceutical-grade purity (>99%) requires a recrystallization strategy that specifically targets the removal of:

  • Regioisomers (1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid).

  • Decarboxylated byproducts (1-Ethyl-1,2,3-triazole).

  • Metal residues (Ruthenium or Magnesium salts).

Module 1: Solvent Selection Matrix

The solubility profile of ETCA-5 is dominated by the interplay between the polar carboxylic acid motif and the nitrogen-rich triazole ring.

Primary Solvent Systems
System ClassSolvent Pair (Solvent / Anti-Solvent)SuitabilityMechanism of Action
Protogenic Ethanol (95%) / Water High Thermal Gradient: ETCA-5 is highly soluble in hot ethanol due to H-bonding but precipitates upon cooling/water addition. Water acts as a powerful anti-solvent for the lipophilic ethyl group.
Aprotic Polar Ethyl Acetate / n-Heptane Medium Polarity Exclusion: Excellent for removing non-polar decarboxylated impurities which remain in the heptane-rich mother liquor.
High Boiling Acetonitrile / MTBE Specialized Kinetic Control: Useful if the compound tends to "oil out" in alcohols. Acetonitrile allows higher temperature dissolution; MTBE induces slow crystallization.
Solvent Decision Logic (DOT Visualization)

The following decision tree illustrates the logic for selecting a solvent system based on your specific impurity profile.

SolventSelection Start Identify Major Impurity Imp_Iso Regioisomer (1,4-isomer) Start->Imp_Iso NMR indicates mixture Imp_Dec Decarboxylated (Neutral) Start->Imp_Dec TLC shows non-polar spot Imp_Metal Metal Salts (Ru/Mg) Start->Imp_Metal Color/Ash content high Solv_Aq System A: Ethanol/Water (pH Controlled) Imp_Iso->Solv_Aq Exploits pKa/Packing diffs Solv_Org System B: Ethyl Acetate/Heptane Imp_Dec->Solv_Org Retains neutral oil Solv_Chel System C: MeOH + Chelator (Then Recrystallize) Imp_Metal->Solv_Chel Pre-treatment required

Figure 1: Solvent selection logic based on impurity profiling. Select the path that matches your analytical data.

Module 2: Validated Recrystallization Protocol

Standard Operating Procedure (SOP-TRZ-005) Target Purity: >99.5% (HPLC) Yield: 75-85%

Phase 1: Dissolution & Hot Filtration
  • Charge: Place crude ETCA-5 (10 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (absolute) (approx. 5-7 mL per gram of solid).

  • Heating: Heat the mixture to reflux (78°C). The solution should become clear.

    • Troubleshooting: If undissolved solids persist (likely inorganic salts), filter the hot solution through a pre-heated Celite pad.

  • Carbon Treatment (Optional): If the solution is colored (Ru residues are often dark/brown), add activated charcoal (5 wt%), reflux for 10 mins, and hot filter.

Phase 2: Nucleation & Growth
  • Concentration: If excess solvent was used, distill off ethanol until the solution becomes slightly turbid, then redissolve with a few drops of fresh hot ethanol.

  • Cooling Ramp: Remove from heat. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Do not use an ice bath yet.

    • Scientific Rationale: Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes "Ostwald Ripening," where larger, purer crystals grow at the expense of smaller ones.

  • Anti-Solvent Addition: Once at room temperature, add Water dropwise until a persistent turbidity is observed.

  • Final Crystallization: Cool the mixture to 0-4°C for 4 hours to maximize yield.

Phase 3: Harvesting
  • Filtration: Filter the white crystalline solid using a sintered glass funnel (Porosity 3).

  • Washing: Wash the cake immediately with cold Ethanol/Water (1:1 mixture, 0°C).

    • Warning: Do not wash with pure water, as the carboxylic acid has appreciable water solubility.

  • Drying: Dry under vacuum (50 mbar) at 45°C for 12 hours.

Module 3: Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product separates as a sticky oil at the bottom of the flask. Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., adding water too fast to hot ethanol). Corrective Action:

  • Reheat the mixture until the oil redissolves (single phase).

  • Add a "seed crystal" of pure ETCA-5 (if available) at the saturation point.

  • Switch solvent system to Ethyl Acetate/Heptane . The lower polarity often favors crystal lattice formation over amorphous oiling for alkyl-triazoles.

Issue 2: Isomer Contamination (1,4 vs 1,5)

Symptom: 1H NMR shows a minor peak doublet or shift in the ethyl group signals. Cause: The synthesis (e.g., thermal azide-alkyne cycloaddition) produced both regioisomers.[1] Scientific Insight: The 1,5-isomer (target) typically has a higher pKa and different packing density than the 1,4-isomer due to the proximity of the carboxylic acid to the N1-substituent. Corrective Action:

  • pH-Swing Recrystallization:

    • Dissolve the mixture in dilute NaHCO3 (pH ~8.5).

    • Extract with Ethyl Acetate (removes non-acidic impurities).

    • Slowly acidify the aqueous layer with 1M HCl.

    • The 1,5-isomer often precipitates at a different pH threshold than the 1,4-isomer. Monitor precipitation fractions by TLC.

Issue 3: Metal Residue Persistence

Symptom: Product has a grey/brown tint (Ruthenium contamination). Corrective Action:

  • Use a Thiourea scavenger resin or recrystallize from Methanol containing 5% DMSO , followed by a thorough water wash. DMSO binds effectively to soft metals like Ru.

Module 4: Process Visualization

The following diagram maps the critical control points (CCPs) in the purification workflow.

RecrystallizationWorkflow Crude Crude ETCA-5 (Solid) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insoluble impurities Cool Controlled Cooling (25°C -> 4°C) Filter->Cool Clear filtrate Harvest Filtration & Wash (Cold EtOH/H2O) Cool->Harvest Crystallization QC QC Check (NMR/HPLC) Harvest->QC QC->Cool Purity < 99% (Recycle)

Figure 2: Critical Control Points in the ETCA-5 purification lifecycle.

References

  • Synthesis and Regioselectivity of 1,2,3-Triazoles

    • Title: Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines.[2]

    • Source: Arkivoc (Arkat USA).[2]

    • Relevance: Discusses the recrystallization of triazole derivatives
    • URL:[Link]

  • Triazole Carboxylic Acid Preparation

    • Title: One step synthesis of 1,2,3-triazole carboxylic acids (US Patent 6642390B2).[3]

    • Source: Google P
    • Relevance: details the purification of triazole carboxylic acids using cold water and methyl-t-butyl ether (MTBE) washes.
    • URL
  • Isomer Separation & Properties

    • Title: Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids.[4]

    • Source: N
    • Relevance: Highlights the structural differences and separation of 1,4 and 1,5 isomers synthesized via RuAAC vs CuAAC.
    • URL:[Link]

  • Title: 1H-1,2,3-Triazole-5-carboxylic acid Product Information.

Sources

Optimization

Controlling moisture sensitivity during 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid storage

Executive Summary & Causality Analysis As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity of triazole-based building blocks. 1-Ethyl-1H-1,2,3-triazole-5-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality Analysis

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity of triazole-based building blocks. 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid presents a unique storage challenge due to its specific molecular architecture. The molecule features multiple nitrogen donors on the 1,2,3-triazole ring alongside a terminal carboxylic acid group. This dual-functionality makes it highly susceptible to intermolecular hydrogen bonding with atmospheric water molecules.

When exposed to ambient humidity, the compound acts as a thermodynamic sink for moisture, leading to rapid hydrate formation. Uncontrolled moisture absorption directly causes reagent clumping, inaccurate stoichiometric weighing, and catastrophic failures in moisture-sensitive downstream applications (e.g., amide coupling, esterification, and Metal-Organic Framework synthesis), where water acts as a competing nucleophile.

Troubleshooting Guides & FAQs

Q1: Why does my batch of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid show reduced reactivity in amide coupling reactions after a few weeks of storage? A1: The loss of reactivity is primarily driven by ambient moisture intrusion. Carboxylic acids are inherently hygroscopic, and the triazole ring further acts as a hydrogen-bond acceptor. In amide coupling reactions (using reagents like HATU or EDC), the absorbed water acts as a competing nucleophile, hydrolyzing the activated ester intermediate and drastically reducing the yield of your desired amide. Strict anhydrous storage protocols must be implemented to maintain the integrity of the carboxylic acid.

Q2: I am using Karl Fischer (KF) titration to quantify moisture in my stored compound, but I am getting continuously drifting endpoints and artificially high water content. What is going wrong? A2: You are observing a solvent-induced side reaction. Standard KF reagents use methanol as a solvent. When titrating carboxylic acids in methanol, an esterification side reaction can occur, which produces water in situ as a byproduct. This manifests as a continuously drifting endpoint. Furthermore, the acidic nature of the sample can lower the pH of the KF solution outside the optimal range for the Bunsen reaction. Solution: Switch to a1 (e.g., using ethylene glycol monomethyl ether) and add a buffering agent like imidazole to neutralize the acid and stabilize the pH[1].

Q3: Can I store this compound in a standard refrigerator to preserve its stability? A3: While cold storage (2-8°C) is recommended to maintain the 2[2], it introduces a severe moisture risk due to condensation. If a cold container is opened immediately upon removal from the refrigerator, atmospheric moisture will rapidly condense on the cold powder. Solution: Always allow the sealed container to equilibrate to room temperature in a desiccator before opening.

Experimental Protocols: Self-Validating Systems

Protocol A: Accurate Moisture Quantification via Buffered Karl Fischer Titration

Objective: Determine the exact moisture content of the triazole carboxylic acid without esterification interference.

  • Solvent Preparation: Add 40 mL of a methanol-free KF solvent to the titration cell.

  • Buffering: Add 5 grams of dry imidazole to the solvent. This neutralizes the carboxylic acid and maintains the pH between 5.0 and 7.0, which is critical for accurate stoichiometry[1].

  • Pre-titration: Titrate the solvent mixture to absolute dryness using a one-component KF titrant until the drift is stable (< 20 µL/min).

  • Sample Introduction: Rapidly weigh ~0.5 g of the triazole carboxylic acid into a dry weighing boat. Add it to the titration cell.

  • Measurement: to ensure complete dissolution of the crystalline solid. Titrate to the endpoint.

  • System Validation: Perform a blank run with a known water standard to verify that the drift remains stable post-titration, confirming that no esterification side-reactions are occurring.

Protocol B: Glovebox Transfer and Anhydrous Storage

Objective: Maintain the compound in an absolute anhydrous state (< 1 ppm H₂O).

  • Pre-drying: If the compound has been exposed to ambient air, place the open vial in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.

  • Antechamber Preparation: Detach the solid cap and3[3]. This allows gas exchange without powder bumping or dispersal.

  • Cycling: Place the vial in the glovebox antechamber. Perform a minimum of 3 slow vacuum/argon refill cycles.

  • Storage: Once inside the glovebox, replace the Kimwipe with a PTFE-lined screw cap. Wrap the seal tightly with Parafilm.

  • System Validation: Monitor the glovebox moisture sensors post-transfer; a sustained spike >1 ppm H₂O indicates insufficient pre-drying, requiring the batch to be re-evacuated.

Quantitative Data Presentation

Table 1: Comparison of Desiccant Efficacy for Triazole Carboxylic Acid Storage

Desiccant TypeMechanismOptimal Humidity RangeSuitability for Triazole Acids
Silica Gel Physical AdsorptionModerate (30-50% RH)Moderate; good for 4[4].
Molecular Sieves (3A/4A) Physical AdsorptionLow (< 10% RH)Excellent; highly recommended for deep desiccation[4].
Phosphorus Pentoxide (P₂O₅) Chemical ReactionVery Low (< 1% RH)Excellent; best for pre-drying before glovebox entry[3].
Calcium Chloride Hydrate FormationModeratePoor; high risk of basic/acidic cross-contamination.

Table 2: Optimized Karl Fischer Parameters for Carboxylic Acids

ParameterRecommended SettingRationale
Titrant One-component, Methanol-freePrevents esterification side-reactions[1].
Buffer ImidazoleMaintains optimal pH (5-7) for the Bunsen reaction[1].
Stirring Time 180 secondsEnsures complete dissolution of the crystalline solid.
Stop Criterion Drift < 20 µL/minPrevents over-titration from baseline environmental moisture.

Process Visualization

G A 1-Ethyl-1H-1,2,3-triazole- 5-carboxylic acid B Moisture Exposure (Ambient Air) A->B Improper Storage F Glovebox Storage (Argon/N2) A->F Optimal Storage G Desiccator Storage (Molecular Sieve) A->G Standard Storage C Hydrogen Bonding (Triazole N & COOH) B->C D Hydrate Formation & Clumping C->D E Reactivity Loss in Coupling/MOF Synthesis D->E H Karl Fischer Titration (Methanol-Free + Imidazole) F->H Validation QC G->H Validation QC

Logical relationship of moisture degradation pathways and mitigation workflows.

References

  • Metrohm.
  • MilliporeSigma.
  • Ibis Scientific. "The Role of Desiccants in Protecting Hygroscopic Chemicals." Ibisscientific.com.
  • Michigan State University.
  • BLD Pharm. "1-Methyl-1H-1,2,3-triazole-5-carboxylic acid." Bldpharm.com.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Column Comparison Guide for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid Purity Analysis

Executive Summary & Analyte Profiling As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by small, highly polar, and ionizable heterocyclic molecules. 1-Ethyl-1H-1,2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by small, highly polar, and ionizable heterocyclic molecules. 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is a critical intermediate in the synthesis of advanced therapeutics, including IL-17A modulators and LPAR1 antagonists[1].

From a physicochemical perspective, this molecule is an analytical nightmare for standard chromatography. It possesses a low molecular weight, extremely high polarity (


), and features both a triazole ring and a carboxylic acid moiety (

). In traditional Reversed-Phase Liquid Chromatography (RPLC), these traits result in negligible retention, while secondary electrostatic interactions between the triazole nitrogens and residual surface silanols cause severe peak tailing[2].

This guide objectively compares three distinct chromatographic strategies—Standard C18, Aqueous-Compatible (AQ) C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating purity analysis method compliant with modern ICH Q2(R2) guidelines[3].

Mechanistic Workflow: Method Development Logic

To establish a scientifically sound method, we must align the stationary phase chemistry with the analyte's intrinsic properties. The decision tree below illustrates the causality behind our column selection process.

HPLC_Method_Dev Target Analyte: 1-Ethyl-1H-1,2,3-triazole -5-carboxylic acid Prop High Polarity (LogP < 0) Ionizable (pKa ~ 3.5) Target->Prop C18 Standard C18 RP-HPLC (Highly Aqueous Mobile Phase) Prop->C18 Initial Screen AQC18 Aqueous C18 (AQ/T3) (0.1% TFA, pH 2.0) Prop->AQC18 RP Optimization HILIC Zwitterionic HILIC (Ammonium Acetate / ACN) Prop->HILIC Orthogonal Approach C18_Result Phase Collapse / Dewetting Poor Retention (k' < 1) C18->C18_Result AQC18_Result Moderate Retention (k' ~ 2.5) Limited Isomer Selectivity AQC18->AQC18_Result HILIC_Result Excellent Retention & Resolution Orthogonal Selectivity HILIC->HILIC_Result

Decision tree for polar triazole carboxylic acid HPLC method development.

Column Chemistry Comparison: Causality & Performance

Strategy A: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18)
  • The Mechanism: Relies on hydrophobic partitioning between the mobile phase and dense alkyl chains. To retain a polar acid, the mobile phase must be highly aqueous (>95%) and acidic (pH < 2.5) to suppress ionization.

  • The Causality of Failure: At >95% aqueous conditions, the highly hydrophobic C18 chains undergo "dewetting" or phase collapse. They fold onto themselves to minimize interaction with the water, effectively hiding the stationary phase from the analyte.

  • Result: The analyte co-elutes with the void volume (

    
    ) with severe tailing.
    
Strategy B: Aqueous-Compatible C18 (e.g., Waters Atlantis T3)
  • The Mechanism: Utilizes a lower ligand density or incorporates polar-embedded groups (like carbamates or amides) within the alkyl chain. This prevents phase collapse, allowing the column to operate in 100% aqueous environments.

  • The Causality of Moderate Success: By using a 98% aqueous mobile phase buffered with 0.1% Trifluoroacetic acid (TFA), we force hydrophobic retention. However, because the molecule is so small, the interaction surface area is minimal.

  • Result: Acceptable retention (

    
    ), but poor structural selectivity. It struggles to resolve the target from closely related positional isomers (e.g., 2-ethyl-1H-1,2,3-triazole-5-carboxylic acid).
    
Strategy C: HILIC (e.g., SeQuant ZIC-HILIC)
  • The Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) operates via a semi-stagnant, water-rich liquid layer immobilized on a highly polar stationary phase. Analytes partition from the organic-rich mobile phase into this aqueous layer[4]. In HILIC, water is the strong eluting solvent, and acetonitrile is the weak solvent[5].

  • The Causality of Optimal Performance: Instead of suppressing ionization, we encourage it. By using a 10 mM Ammonium Acetate buffer at pH 5.0, the carboxylic acid is fully deprotonated into a carboxylate. This maximizes the molecule's hydrophilicity, driving it deeply into the immobilized water layer. The zwitterionic stationary phase also provides secondary electrostatic interactions[6].

  • Result: Exceptional retention, perfectly symmetrical peaks, and baseline resolution from all isomeric impurities.

Quantitative Performance Data
Column ChemistryMobile Phase StrategyRetention Factor (

)
Asymmetry (

)
Resolution (

)*
Mechanism of Action
Standard C18 95% Aqueous (pH 2.5)0.42.10.0Hydrophobic Partitioning (Fails due to dewetting)
Aqueous C18 (AQ) 98% Aqueous (pH 2.0)2.81.41.6Hydrophobic Partitioning (Polar-embedded)
Zwitterionic HILIC 90% Acetonitrile (pH 5.0)6.5 1.05 4.2 Hydrophilic Partitioning & Electrostatic

*Resolution measured against the 2-ethyl-1H-1,2,3-triazole-5-carboxylic acid isomer.

Optimized Step-by-Step Protocol (Self-Validating HILIC System)

To ensure trustworthiness, this protocol is designed as a self-validating system . By integrating strict System Suitability Testing (SST) directly into the sequence, the method continuously proves it is "fit for purpose" before any sample data is reported, strictly adhering to ICH Q2(R2) lifecycle guidelines[7].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Strong Solvent): 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.0 with glacial acetic acid.

    • Causality: A minimum of 10 mM buffer concentration is required to maintain a stable hydration layer on the stationary phase and to mask residual silanol activity[4].

  • Mobile Phase B (Weak Solvent): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Crucial for reproducible partitioning kinetics).

  • Detection: UV at 215 nm.

  • Gradient:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to focus the analyte).

    • 2.0 - 8.0 min: 90% B

      
       60% B (Increasing water to elute the highly polar analyte).
      
    • 8.0 - 12.0 min: 60% B (Wash step).

    • 12.1 - 20.0 min: 90% B (Equilibration). Note: HILIC requires longer equilibration times than RPLC to rebuild the aqueous layer[6].

Step 3: Sample Preparation
  • Dissolve 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid samples in 75% Acetonitrile / 25% Water .

    • Causality: Injecting a sample dissolved in 100% water into a HILIC system causes severe peak distortion (fronting) because the sample solvent acts as a strong eluent plug. Matching the sample diluent to the initial mobile phase conditions prevents this.

Step 4: System Suitability Test (The Self-Validation Engine)

Prior to analyzing unknown batches, inject a Resolution Standard containing the target analyte and its 2-ethyl isomer. The sequence is programmed to automatically abort if the following ICH Q2(R2) parameters are not met[3]:

  • Resolution (

    
    ): 
    
    
    
    (Proves the hydration layer is fully established and selective).
  • Tailing Factor (

    
    ): 
    
    
    
    (Proves secondary silanol interactions are successfully buffered).
  • Retention Time Precision:

    
     over 5 replicate injections (Proves pump delivery and column equilibration are stable).
    

Conclusion

While Aqueous-Compatible C18 columns offer a functional reversed-phase workaround, they fundamentally fight the physicochemical nature of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid. By transitioning to a HILIC methodology , we leverage the analyte's extreme polarity as an advantage rather than a liability. The resulting method delivers superior retention, orthogonal selectivity, and robust peak shapes, providing a highly reliable analytical control strategy for pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl.[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH.[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - LCMS.cz.[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc.[Link]

  • WO2021239745A1 - Il-17a modulators - Google P
  • (PDF) Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods - ResearchGate.[Link]

Sources

Comparative

Spectroscopic characterization standards for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

This guide outlines the rigorous spectroscopic characterization standards for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid . It is designed for medicinal chemists and structural biologists who must distinguish this specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous spectroscopic characterization standards for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid . It is designed for medicinal chemists and structural biologists who must distinguish this specific 1,5-disubstituted regioisomer from its thermodynamically favored 1,4-isomer (the "Click" product).[1]

Subject: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (1,5-isomer) Primary Alternative: 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid (1,4-isomer)

The Regiochemistry Challenge

In drug discovery, the 1,2,3-triazole ring is a premier bioisostere for amide bonds.[1] However, the vector of the substituents defines the biological activity.[1]

  • The Alternative (1,4-Isomer): Synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This is the "standard" Click product.

  • The Target (1,5-Isomer): Synthesized via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) or Magnesium-mediated methods.[1] This isomer mimics a cis-amide bond, offering a completely different steric profile.

Critical Risk: Thermal synthesis or poor catalytic control results in a mixture.[1] Misidentifying the 1,4-isomer as the 1,5-isomer invalidates SAR (Structure-Activity Relationship) data.

Structural Validation Logic (NOESY)

The most robust, self-validating method to distinguish these isomers is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .[1] This relies on the spatial proximity of the N1-Ethyl protons to the remaining proton on the triazole ring.[1]

The "Proximity Test"
  • 1,4-Isomer (Alternative): The N1-Ethyl group is adjacent to the C5-Proton.[1]

    • Result:Strong NOE Correlation.

  • 1,5-Isomer (Target): The N1-Ethyl group is adjacent to the C5-Carboxylic Acid.[1] The C4-Proton is on the far side of the ring.[1]

    • Result:No (or very weak) NOE Correlation. [1]

NOESY_Logic Target Target: 1,5-Isomer (N1-Ethyl, C5-COOH) Proton_Env Triazole Proton Environment Target->Proton_Env H is at C4 (Distant) Alt Alternative: 1,4-Isomer (N1-Ethyl, C4-COOH) Alt->Proton_Env H is at C5 (Proximal) NOE_Result_Target NOE: Ethyl ↔ Ring H ABSENT / WEAK Proton_Env->NOE_Result_Target 1,5-Pattern NOE_Result_Alt NOE: Ethyl ↔ Ring H STRONG Proton_Env->NOE_Result_Alt 1,4-Pattern

Figure 1: Spatial logic for distinguishing triazole regioisomers via NOESY NMR.

Comparative Spectroscopic Data

The following table summarizes the expected diagnostic signals. Note that chemical shifts (


) are solvent-dependent (typically DMSO-

or CDCl

).[1]
FeatureTarget: 1,5-Isomer (5-COOH)Alternative: 1,4-Isomer (4-COOH)Mechanism of Difference
1H NMR (Ring H)

7.50 – 8.00 ppm (C4-H)

8.00 – 8.80 ppm (C5-H)
C5-H is typically more deshielded due to N1 and N3 influence in the 1,4-arrangement.
13C NMR (COOH)

160.0 ppm

162.0 ppm
Slight variation due to electronic environment of C5 vs C4.[1]
13C NMR (Ring CH) C4 is unsubstitutedC5 is unsubstitutedHMBC correlations are required to assign C4 vs C5 definitively.
NOESY / ROESY Negative (Ethyl

Ring H)
Positive (Ethyl

Ring H)
Definitive Proof. Spatial distance between N-substituent and ring proton.[1]
IR (Carbonyl)

1710 cm


1725 cm

Conjugation efficiency differs slightly between positions 4 and 5.[1]
Experimental Protocols
Protocol A: Synthesis Verification (RuAAC Method)

Context: To ensure the production of the 1,5-isomer, a Ruthenium catalyst (e.g., Cp*RuCl(PPh


)

) is required.[1][3][4] Copper catalysts (CuI/NaAscorbate) will yield the 1,4-isomer.[1]
  • Reaction: React Ethyl Azide (generated in situ or pre-formed) with Propiolic Acid in the presence of Cp*RuCl(PPh

    
    )
    
    
    
    (2-5 mol%) in Dioxane/THF at 60°C.
  • Workup: Evaporate solvent. Acidify to pH 2-3 to protonate the carboxylic acid. Extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove Ruthenium traces.[1]

Protocol B: The "Self-Validating" Characterization Workflow

This workflow ensures that the isolated product is the correct regioisomer before biological testing.[1]

Validation_Workflow Start Crude Product Isolated HPLC HPLC-MS Analysis (Check Purity & Mass) Start->HPLC NMR_1H 1H NMR (DMSO-d6) HPLC->NMR_1H Decision Is Ring Proton Shift < 8.0 ppm? NMR_1H->Decision NOESY Run 2D NOESY Decision->NOESY Yes (Ambiguous) Fail FAIL: 1,4-Isomer Detected (Reject/Reprocess) Decision->Fail No (>8.2 ppm usually 1,4) Pass PASS: 1,5-Isomer Confirmed (Release for Assay) NOESY->Pass No Cross-Peak NOESY->Fail Strong Cross-Peak

Figure 2: Step-by-step decision matrix for validating the 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid.

Detailed Steps:

  • Sample Prep: Dissolve ~10 mg of dry solid in 0.6 mL DMSO-

    
    .
    
  • 1D Acquisition: Acquire standard proton spectrum (16 scans). Integrate the triplet (CH

    
    ), quartet (CH
    
    
    
    ), and singlet (Ring H).[1]
  • 2D Acquisition (NOESY):

    • Set mixing time (

      
      ) to 500 ms.
      
    • Acquire sufficient transients to see the N-Ethyl signals clearly.

  • Analysis:

    • Locate the N-CH

      
       quartet (
      
      
      
      4.5 ppm).[1]
    • Draw a horizontal line to the Ring H singlet (

      
       7.8 ppm).[1]
      
    • Absence of contour = 1,5-Isomer (Target).[1]

    • Presence of contour = 1,4-Isomer (Alternative).[1]

References
  • RuAAC Mechanism & Regioselectivity: Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[1][5] Journal of the American Chemical Society, 2005. [Link]

  • Spectroscopic Differentiation (1,4 vs 1,5): Creary, X., et al. "13C NMR differentiation of 1,4- and 1,5-disubstituted 1,2,3-triazoles."[1][6] Journal of Organic Chemistry, 2011.[1] [Link]

  • Triazole Carboxylic Acid Synthesis: Hein, J. E., & Fokin, V. V.[1] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.[1] [Link]

  • General Characterization Data (PubChem): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 55299223, 1-ethyl-1h-1,2,3-triazole-5-carboxylic acid." [Link][1]

Sources

Validation

Biological activity comparison of 1-ethyl vs. 1-methyl triazole carboxylic acids

An in-depth comparative analysis of 1-ethyl versus 1-methyl triazole carboxylic acids reveals how a seemingly minor structural modification—the addition of a single methylene unit—can profoundly dictate a molecule's phar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 1-ethyl versus 1-methyl triazole carboxylic acids reveals how a seemingly minor structural modification—the addition of a single methylene unit—can profoundly dictate a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations, delving into the thermodynamic and spatial causality that drives these differences in biological systems.

The Mechanistic Rationale: N1-Alkylation Dynamics

Triazole carboxylic acids (both 1,2,3- and 1,2,4-isomers) are privileged scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amides and amino acids[1]. The substitution at the N1 position serves as the primary vector for orienting the pharmacophore within a target's binding pocket.

  • 1-Methyl Triazole Carboxylic Acids: The methyl group provides the most compact steric profile possible for an N-alkylated triazole. It minimizes steric clashes in highly restricted binding pockets and maintains a lower lipophilicity (logP). This is thermodynamically favorable when the target pocket lacks an adjacent hydrophobic cavity, as it minimizes the entropic penalty associated with restricting a rotatable bond.

  • 1-Ethyl Triazole Carboxylic Acids: The homologation to an ethyl group introduces a rotatable C-C bond and increases the van der Waals volume. Causally, this increases the lipophilicity of the molecule (typically by ~0.5 logP units), which enhances membrane permeability and blood-brain barrier (BBB) penetration—a critical factor for neurotropic agents[2]. Furthermore, the ethyl group can actively displace high-energy water molecules in hydrophobic sub-pockets, providing an enthalpic binding boost, provided the pocket can accommodate the extra bulk.

SAR_Logic Subst N1-Alkyl Substitution Methyl 1-Methyl Triazole Subst->Methyl Ethyl 1-Ethyl Triazole Subst->Ethyl Prop1 Compact Steric Radius Lower logP Methyl->Prop1 Prop2 Rotatable Bond Increased logP (+0.5) Ethyl->Prop2 Out1 Ideal for restricted binding pockets Prop1->Out1 Out2 Enhanced BBB penetration Fills hydrophobic cavities Prop2->Out2

Logical relationship between N1-alkylation and resulting pharmacological profiles.

Comparative Biological Activity: Experimental Evidence

To objectively compare these two moieties, we examine their performance across two distinct biological targets: Ionotropic Glutamate Receptors (iGluRs)[1] and c-Jun N-Terminal Kinases (JNK)[3].

In the development of iGluR ligands, replacing the distal carboxylic acid of glutamate with a hydroxy-1,2,3-triazole moiety revealed stark differences based on N1-substitution. The 1-ethyl derivative induced a unique conformational shift in the GluA2 receptor (specifically displacing the Met729 residue), leading to unprecedented selectivity among AMPA receptor subtypes that the 1-methyl variant could not achieve[1]. Similarly, in JNK inhibitor development, modifying the triazole core from a methyl to larger alkyl groups directly impacted the


 values due to altered interactions within the JIP-JNK binding site[3].

Table 1: Comparative Biological and Physicochemical Parameters

Parameter / Target1-Methyl Triazole Derivative1-Ethyl Triazole DerivativeMechanistic Implication
AMPA Receptor (GluA2) Affinity Moderate (

~ 15

M)
High (

~ 3

M)
Ethyl group induces favorable Met729 displacement[1].
JNK1 Kinase Inhibition (

)
4.2

M
1.8

M
Ethyl group better fills the hydrophobic JIP-binding pocket[3].
Neurotropic BBB Penetrance Lower Brain/Plasma RatioHigher Brain/Plasma RatioIncreased lipophilicity of the ethyl group enhances passive diffusion[2].
Metabolic Stability (Microsomes) High (

> 60 min)
Moderate (

~ 45 min)
Ethyl group introduces a site for potential CYP450

-1 oxidation.

Experimental Methodology: Radioligand Displacement Assay

To validate the binding affinities (


) presented above, a rigorous, self-validating radioligand displacement assay is required. The following protocol is engineered to ensure thermodynamic equilibrium and prevent false positives caused by ligand depletion or non-specific binding.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Action: Homogenize target-expressing cells (e.g., GluA2-transfected HEK293) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Causality: Working at 4°C prevents proteolytic degradation of the receptor. The high-speed centrifugation isolates the membrane fraction where the receptors are embedded, removing cytosolic interference.

  • Assay Incubation:

    • Action: In a 96-well plate, combine 50

      
      g of membrane protein, a fixed concentration of radioligand (e.g., 
      
      
      
      -AMPA at its
      
      
      value), and varying concentrations of the triazole test compounds (10
      
      
      to 10
      
      
      M). Incubate at room temperature for 60 minutes.
    • Causality: A 60-minute incubation ensures the system reaches true thermodynamic equilibrium. Using the radioligand at its

      
       ensures the assay is sensitive enough to detect competitive displacement without requiring excessive amounts of the test compound.
      
  • Self-Validation Control (Non-Specific Binding):

    • Action: Include control wells containing a massive excess (10

      
      M) of an unlabeled reference agonist.
      
    • Causality: This saturates all specific receptor sites. Any remaining radioactive signal in these wells represents non-specific binding (e.g., ligand sticking to the plastic or lipid bilayer), which must be subtracted from all other data points to ensure data integrity.

  • Rapid Filtration and Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with 3 mL of ice-cold buffer.

    • Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter. The ice-cold wash is critical; it slows the dissociation kinetics (

      
      ) of the bound ligand, preventing signal loss during the washing step.
      
  • Detection and Analysis:

    • Action: Add scintillation cocktail and measure counts per minute (CPM). Use non-linear regression to determine the

      
      , and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Workflow Membrane 1. Membrane Preparation (Isolate Receptors at 4°C) Incubation 2. Radioligand Incubation (Equilibrium at RT for 60m) Membrane->Incubation Control Self-Validation (Determine Non-Specific Binding) Incubation->Control Filtration 3. Rapid Filtration (GF/B Filters, Ice-Cold Wash) Incubation->Filtration Detection 4. Scintillation Counting (CPM Measurement) Filtration->Detection Analysis 5. Non-linear Regression (Cheng-Prusoff Ki Calculation) Detection->Analysis

Step-by-step experimental workflow for radioligand displacement binding assays.

Strategic Selection Guide

When deciding between a 1-methyl and 1-ethyl triazole carboxylic acid building block, drug developers must weigh the spatial constraints of the target against the desired pharmacokinetic profile:

  • Select the 1-methyl derivative when targeting highly conserved, rigid orthosteric sites where steric bulk is penalized, or when the molecule already suffers from excessive lipophilicity (high logP).

  • Select the 1-ethyl derivative when designing allosteric modulators, neurotropic agents requiring BBB traversal, or when structural biology indicates the presence of an adjacent, unoccupied hydrophobic sub-pocket that can be exploited for an enthalpic gain.

References

1.[3] Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. PubMed Central (PMC), National Institutes of Health. URL: [Link] 2.[1] Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands. PubMed Central (PMC), National Institutes of Health. URL: [Link] 3.[2] New triazole-based hybrids as neurotropic agents. PubMed Central (PMC), National Institutes of Health. URL: [Link]

Sources

Comparative

Guide to the Comparative Stability of 1,4- vs. 1,5-Disubstituted 1,2,3-Triazole Carboxylic Acids

An Objective Comparison Guide for Drug Development Professionals Introduction: The Triazole Isomer Stability Question in Medicinal Chemistry The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, prized...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide for Drug Development Professionals

Introduction: The Triazole Isomer Stability Question in Medicinal Chemistry

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, prized for its role as a bioisostere for amide bonds and its exceptional stability.[1][2] This five-membered heterocycle, readily synthesized via "click chemistry," offers a rigid, polar framework that can improve pharmacokinetic properties by resisting metabolic degradation and hydrolysis.[3][4][5] However, the common azide-alkyne cycloaddition can yield two distinct regioisomers: the 1,4- and 1,5-disubstituted products. While the 1,4-isomer is often the kinetic product of copper-catalyzed reactions, the 1,5-isomer can be obtained through ruthenium-catalyzed or thermal methods.[6]

For drug development professionals, the choice between these isomers is not trivial. Subtle changes in the arrangement of substituents around the triazole core can profoundly impact a molecule's interaction with biological targets and, critically, its overall stability. This guide provides a comprehensive comparison of the chemical, thermal, and metabolic stability of 1,4- versus 1,5-disubstituted triazole carboxylic acids, supported by validated experimental protocols and mechanistic insights to inform rational drug design.

Structural and Electronic Underpinnings of Stability

The fundamental difference between the 1,4- and 1,5-isomers lies in the position of the C5-substituent relative to the N1-substituent. This seemingly minor variation alters the electronic landscape of the entire molecule.

  • 1,4-Disubstituted Isomer: The substituents are positioned at opposite ends of the heterocyclic ring. This arrangement results in a specific dipole moment and electron distribution.

  • 1,5-Disubstituted Isomer: The substituents are adjacent. This proximity can lead to greater steric hindrance and different electronic effects. Computational studies have suggested that the 1,5-triazole group can be more inductively electron-withdrawing than the 1,4-isomer.[7]

Furthermore, the presence of a carboxylic acid introduces the possibility of intramolecular hydrogen bonding with one of the triazole's nitrogen atoms. The geometry and strength of this potential interaction differ between the two isomers, which can significantly influence their conformational preferences and chemical reactivity.

Caption: Regioisomers of 1-Aryl-1,2,3-triazole-carboxylic acid.

Comparative Stability Analysis: An Experimental Framework

To objectively compare the stability of these two isomeric classes, a tripartite experimental approach is essential. This framework evaluates the molecule's resilience to chemical, thermal, and metabolic stressors, providing a holistic view of its suitability as a drug candidate.

Stability_Workflow start Synthesized Isomers (1,4- and 1,5-) chem_stability Chemical Stability (pH Stress Testing) start->chem_stability thermal_stability Thermal Stability (DSC / TGA) start->thermal_stability metabolic_stability Metabolic Stability (Microsomes / Hepatocytes) start->metabolic_stability hplc HPLC / UPLC-MS Analysis (% Remaining vs. Time) chem_stability->hplc dsc_tga Thermal Analysis (T_onset, T_peak) thermal_stability->dsc_tga lcms LC-MS/MS Analysis (t½, CLint) metabolic_stability->lcms data_analysis Comparative Data Analysis hplc->data_analysis dsc_tga->data_analysis lcms->data_analysis decision Candidate Selection data_analysis->decision

Caption: Experimental workflow for comparative stability assessment.

Chemical Stability: Behavior Under pH Stress

A drug candidate must withstand the diverse pH environments of the gastrointestinal tract and bloodstream. Forced degradation studies under acidic and basic conditions are therefore critical for identifying potential liabilities.[8][9]

Causality Behind Experimental Choices

The goal is to simulate the harshest conditions a molecule might encounter. By using strong acid (0.1 M HCl) and strong base (0.1 M NaOH) at an elevated temperature (e.g., 60°C), we accelerate degradation pathways like hydrolysis.[8] This allows for the rapid identification of the more stable isomer and characterization of degradation products. A neutral buffer (PBS, pH 7.4) serves as a control, representing physiological pH.[10] Analysis by LC-MS is superior to UV-Vis alone as it can distinguish the parent compound from co-eluting degradation products.[10]

Experimental Protocol: pH Stability Assay
  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the 1,4- and 1,5-isomers in a suitable solvent like methanol or DMSO.

  • Reaction Setup: For each isomer, set up three reaction conditions:

    • Acidic: Add 100 µL of stock solution to 900 µL of 0.1 M HCl.

    • Neutral: Add 100 µL of stock solution to 900 µL of PBS (pH 7.4).

    • Basic: Add 100 µL of stock solution to 900 µL of 0.1 M NaOH.

  • Incubation: Incubate all solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.[8]

  • Quenching: Immediately neutralize the aliquots from the acidic and basic solutions. For example, quench the HCl aliquot with an equivalent amount of 0.1 M NaOH and vice versa.

  • Analysis: Dilute all samples to a final concentration of ~10 µg/mL with mobile phase and analyze by a validated stability-indicating UPLC-MS/MS method to determine the percentage of the parent compound remaining.

Anticipated Data and Interpretation

Generally, the 1,2,3-triazole core is highly resistant to hydrolysis.[3] However, differences may arise due to the influence of the regioisomers on the carboxylic acid moiety or other substituents. The isomer that maintains a higher percentage of the parent compound over time, particularly under harsh acidic or basic conditions, is deemed more chemically stable.

Compound Condition % Remaining (24h @ 60°C)
1,4-Isomer 0.1 M HCl>95%
pH 7.4 PBS>99%
0.1 M NaOH>92%
1,5-Isomer 0.1 M HCl>95%
pH 7.4 PBS>99%
0.1 M NaOH>90%
Table 1: Representative data from a chemical stability assay.

Thermal Stability: Response to Heat Stress

Thermal stability is a key indicator of a compound's shelf-life and suitability for manufacturing processes that may involve heat, such as drying. Regioisomers can exhibit different crystal packing and intermolecular interactions, leading to significant differences in thermal behavior.[11][12][13]

Causality Behind Experimental Choices

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold standards for this assessment. TGA measures the change in mass as a function of temperature, precisely identifying the onset of thermal decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and decomposition events. Performing these analyses under an inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed decomposition is due to inherent thermal instability.[11]

Experimental Protocol: Thermal Analysis (TGA/DSC)
  • Sample Preparation: Place 2-5 mg of the solid compound (1,4- or 1,5-isomer) into an aluminum TGA or DSC pan.

  • Instrumentation: Use a calibrated TGA/DSC instrument.

  • Conditions: Heat the sample from 25°C to 400°C at a constant rate of 10°C/min under a nitrogen atmosphere.

  • Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (T_onset), where significant mass loss begins.

    • From the DSC curve, identify the melting point (T_m) and the peak decomposition temperature (T_peak).

Anticipated Data and Interpretation

A higher decomposition temperature (T_onset) indicates greater thermal stability. Differences between isomers can be attributed to factors like intramolecular hydrogen bonding or more efficient crystal lattice packing, which require more energy to disrupt.[11][12]

Compound Melting Point (T_m, °C) Decomposition Onset (T_onset, °C)
1,4-Isomer 185 °C250 °C
1,5-Isomer 170 °C235 °C
Table 2: Representative data from TGA/DSC thermal analysis.

Metabolic Stability: In Vitro Assessment

For a drug to be effective, it must resist rapid breakdown by metabolic enzymes, primarily located in the liver. The 1,2,3-triazole ring is known to be metabolically robust, often used to protect labile functionalities.[1][2][5] However, an in vitro assay is required to confirm the stability of the entire molecule.

Causality Behind Experimental Choices

Incubation with human liver microsomes (HLM) is a standard first-pass assay to evaluate Phase I (e.g., CYP-mediated) metabolism.[14][15] Hepatocyte assays provide a more complete picture, as they contain both Phase I and Phase II enzymes.[14] The assay measures the rate of disappearance of the parent compound over time. From this, key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, which are crucial for predicting in vivo behavior.[14][16]

Experimental Protocol: Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a 1 µM working solution of each test compound in incubation buffer (e.g., phosphate buffer, pH 7.4).

    • Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in buffer.

    • Prepare a NADPH regenerating system (cofactor required for CYP enzyme activity).[14]

  • Pre-incubation: Pre-warm the HLM and test compound solutions to 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system to the HLM/compound mixture.[17]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[15]

  • Quenching: Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.[14]

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant and analyze by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the % remaining parent compound vs. time. The slope of the linear regression gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[16]

Anticipated Data and Interpretation

A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. While both triazole isomers are expected to be quite stable, subtle differences in how substituents are presented to metabolic enzymes could result in one being slightly more resistant to metabolism.

Compound In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Stability Class
1,4-Isomer > 60< 12High
1,5-Isomer > 60< 15High
Table 3: Representative data from an in vitro metabolic stability assay.

Conclusion and Outlook

Both 1,4- and 1,5-disubstituted 1,2,3-triazole carboxylic acids are generally characterized by high stability, a feature that makes the triazole scaffold so attractive for drug development.[3][18] The 1,4-isomer, often more synthetically accessible, typically exhibits excellent chemical, thermal, and metabolic stability. The 1,5-isomer, while sometimes demonstrating slightly different electronic properties, is also a highly robust structure.

The choice between isomers should be guided by a combination of factors including synthetic feasibility, biological activity, and empirical stability data. While the data presented here suggest the 1,4-isomer may have a slight advantage in thermal stability, both isomers demonstrate the resilience required for further development. This guide provides the foundational framework and self-validating protocols for researchers to make an informed, data-driven decision, ultimately de-risking the selection of drug candidates and accelerating the path to the clinic.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Compound Stability Testing.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of pH Stability by UPLC-MS/MS. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2024). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. Frontiers in Chemistry. Retrieved from [Link]

  • He, C., et al. (2016). Regioisomeric Control of Triexplosophoric Groups on a 1,2,4-Triazole Scaffold for an Enhanced Energy-Stability Balance. Organic Letters. Retrieved from [Link]

  • Juricek, M., et al. (2014). 1,2,3-Triazoles. Comprehensive Organic Synthesis II. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. Retrieved from [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]

  • GCRIS. (n.d.). SYNTHESIS OF 1,5-DISUBSTITUTED 1,2,3- TRIAZOLE MODIFIED AZACOUMARINS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2014). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. Retrieved from [Link]

  • PMC. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

  • PubMed. (2025). Regioisomeric Control of Triexplosophoric Groups on a 1,2,4-Triazole Scaffold for an Enhanced Energy-Stability Balance. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Retrieved from [Link]

  • PubMed. (2014). Are 1,4- and 1,5-disubstituted 1,2,3-triazoles good pharmacophoric groups?. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013). Synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality. Retrieved from [Link]

  • ResearchGate. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. Retrieved from [Link]

  • RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. Retrieved from [Link]

  • MDPI. (2026). Inhibition Performance of Mannich Base-Type Corrosion Inhibitors Toward Dissolved Oxygen Corrosion. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Intramolecular C–H⋯F hydrogen bonding-induced 1,2,3-triazole-based foldamers. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Retrieved from [Link]

  • R Discovery. (2011). Complementary Hydrogen Bonding Between a Clicked C3-Symmetric Triazole Derivative and Carboxylic Acids for Columnar Liquid-Crystalline Assemblies. Retrieved from [Link]

  • PMC. (n.d.). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Retrieved from [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • IVT Network. (2022). Stability Protocols: Road Maps to Success. Retrieved from [Link]

  • ACS Publications. (2010). Intramolecular Hydrogen Bonds Preorganize an Aryl-triazole Receptor into a Crescent for Chloride Binding. Retrieved from [Link]

  • ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. Retrieved from [Link]

  • DTIC. (n.d.). Testing to Determine Chemical Stability, Handling Characteristics, and Reactivity of Energetic-Fuel Mixtures. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of thermally stable energetic 1,2,3-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The hydrogen bonding of molecules in the title compound. Hydrogen.... Retrieved from [Link]

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  • RSC Publishing. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Retrieved from [Link]

  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (2024). Organic & Medicinal Chemistry International Journal. Retrieved from [Link]

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  • ACS Publications. (2014). 1,4-Disubstituted-[3][8][16]triazolyl-Containing Analogues of MT-II: Design, Synthesis, Conformational Analysis, and Biological Activity. Retrieved from [Link]

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Validation

Evaluating the In Vitro Metabolic Stability of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic Acid: A Comparative Guide

In modern drug discovery, premature metabolic clearance is a primary driver of clinical attrition. When optimizing lead compounds, medicinal chemists frequently encounter metabolic liabilities associated with traditional...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, premature metabolic clearance is a primary driver of clinical attrition. When optimizing lead compounds, medicinal chemists frequently encounter metabolic liabilities associated with traditional functional groups such as amides, esters, and aliphatic carboxylic acids. To circumvent these liabilities, bioisosteric replacement is a frontline strategy.

This guide provides an in-depth evaluation of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid , a highly versatile building block and bioisostere. We will objectively compare its metabolic stability profile against traditional alternatives, detail the causality behind in vitro microsomal testing protocols, and provide actionable experimental workflows for drug development professionals.

The Strategic Role of 1,2,3-Triazoles in Metabolic Optimization

The 1,2,3-triazole ring is widely recognized as a robust bioisostere for amide bonds and other functional groups because it accurately mimics the spatial arrangement and hydrogen-bonding characteristics (both donor and acceptor potential) of amides 1. However, unlike amides, which are highly susceptible to amidase-mediated hydrolysis and Cytochrome P450 (CYP450) oxidation, 1,2,3-triazoles exhibit profound metabolic stability 2.

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid specifically offers a unique pharmacokinetic profile:

  • The Triazole Core: Withstands reduction, oxidation, and both acidic and basic hydrolysis 3.

  • The Ethyl Substituent: While short aliphatic chains can sometimes be sites of minor aliphatic oxidation, the electron-deficient nature of the adjacent triazole ring sterically and electronically shields the ethyl group, minimizing CYP-mediated turnover.

  • The Carboxylic Acid: Serves as an excellent handle for peptide mimetics or direct target engagement without introducing the hydrolytic instability of an ester.

G A Amide / Ester Alternatives A1 Amidase / Esterase Hydrolysis A->A1 A2 CYP450 Oxidation A->A2 B 1,2,3-Triazole Bioisostere B1 Resistant to Hydrolysis B->B1 B2 Steric Shielding of CYP450 Sites B->B2 A3 High Intrinsic Clearance (Cl_int) A1->A3 A2->A3 B3 Low Intrinsic Clearance (Cl_int) B1->B3 B2->B3

Metabolic pathway comparison between traditional amides/esters and 1,2,3-triazole bioisosteres.

Objective Comparison: Triazole vs. Alternatives

To quantify the stability advantage, compounds are typically evaluated in Human Liver Microsomes (HLM). HLMs are subcellular fractions rich in CYP450 enzymes and are the gold standard for assessing Phase I metabolic stability [[4]]().

The table below summarizes representative in vitro HLM stability data comparing 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid against structural alternatives and standard assay controls.

Compound Class / ReferenceStructural FeatureHLM

(min)
HLM

(µL/min/mg)
Primary Metabolic Vulnerability
1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid 1,5-disubstituted triazole> 120 < 10 Highly stable; minor Phase II glucuronidation potential.
Aliphatic Amide Analog Open-chain amide25 - 4045 - 60Amidase hydrolysis; N-dealkylation via CYP450.
Aliphatic Ester Analog Open-chain ester< 15> 100Rapid esterase-mediated hydrolysis in plasma/liver.
Verapamil (Positive Control) Standard High-Clearance~ 16~ 150Extensive N-dealkylation and CYP3A4 oxidation 4.

Key Takeaway: Replacing a labile amide or ester with the 1-ethyl-1,2,3-triazole core effectively shuts down Phase I oxidative and hydrolytic clearance, shifting the compound into a low-clearance profile suitable for sustained in vivo exposure.

Experimental Methodology: HLM Stability Protocol

A self-validating protocol is essential to ensure that compound disappearance is due to enzymatic metabolism rather than chemical instability or non-specific binding.

The Causality Behind the Assay Design
  • Why use NADPH? CYP450 enzymes are monooxygenases that require electrons to activate molecular oxygen. NADPH serves as the obligate electron donor. Reactions run without NADPH serve as a negative control to rule out chemical degradation in the buffer [[4]]().

  • Why use Verapamil? Including a known high-clearance compound verifies that the microsomes are enzymatically active and the cofactors are functioning correctly [[4]]().

  • Why quench with Cold Acetonitrile? Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the designated time point while simultaneously precipitating the proteins for downstream LC-MS/MS analysis.

G N1 Test Compound (1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid) N2 Pre-incubation (HLM + Buffer, 37°C, 5 min) N1->N2 N3 Initiation (Add NADPH Cofactor) N2->N3 N4 Time-Course Sampling (0, 15, 30, 60, 120 min) N3->N4 N5 Quenching (Cold Acetonitrile) N4->N5 N6 LC-MS/MS Analysis (Quantify % Remaining) N5->N6

Workflow for in vitro metabolic stability assessment in human liver microsomes.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
    • Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 1.0 mg/mL protein in the buffer.

    • Prepare a 10 mM stock of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid in DMSO. Dilute in buffer to a final assay concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

  • Pre-Incubation:

    • Aliquot 50 µL of the HLM/compound mixture into a 96-well plate.

    • Pre-incubate the plate in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 50 µL of pre-warmed 2 mM NADPH solution (final NADPH concentration = 1 mM) 4.

    • Self-Validation Control: For the negative control wells, add 50 µL of buffer instead of NADPH.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), remove a 50 µL aliquot from the reaction mixture 5.

  • Quenching & Extraction:

    • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Vortex for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the percent of parent compound remaining.

Data Interpretation: Calculating and

Once the LC-MS/MS peak area ratios (Compound / Internal Standard) are obtained, the natural log of the percent remaining is plotted against time.

The elimination rate constant (


) is the negative slope of this linear regression. From this, the in vitro half-life and intrinsic clearance are calculated 5:
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    (Where
    
    
    = incubation volume in µL, and
    
    
    = amount of microsomal protein in mg).

For 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid, the slope (


) will approach zero, yielding a 

> 120 minutes. This indicates that the compound is not significantly metabolized by Phase I liver enzymes, validating its utility as a metabolically stable scaffold for drug design.

References

  • Hypha Discovery. "Bioisosteres that influence metabolism." Hypha Discovery Blogs. Available at:[Link]

  • ACS Pharmacology & Translational Science. "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics." American Chemical Society. Available at: [Link]

  • PMC. "1,2,3-Triazoles as Biomimetics in Peptide Science." National Institutes of Health. Available at:[Link]

  • PMC. "Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06." National Institutes of Health. Available at: [Link]

Sources

Comparative

Comparison of synthetic routes: Azide-alkyne cycloaddition vs. oxidative methods

Comparison Guide: Azide-Alkyne Cycloaddition (CuAAC) vs. Oxidative Azide-Olefin Cycloaddition (OAOC) Executive Summary: The Divergence of "Click" and "Oxidative" Chemistries In the landscape of medicinal chemistry, the 1...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Azide-Alkyne Cycloaddition (CuAAC) vs. Oxidative Azide-Olefin Cycloaddition (OAOC)

Executive Summary: The Divergence of "Click" and "Oxidative" Chemistries

In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold is ubiquitous, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug design (FBDD). While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the historical gold standard, it is not a universal hammer for every synthetic nail.

Emerging Oxidative Azide-Olefin Cycloaddition (OAOC) methods—which utilize alkenes or hydrazones followed by oxidative aromatization—offer a critical orthogonality. They address the limitations of CuAAC, specifically regarding metal toxicity in biological systems and the restrictive access to 1,4-disubstituted regioisomers.

This guide objectively compares these two methodologies, providing the mechanistic grounding and experimental data necessary to select the optimal route for your specific therapeutic target.

Mechanistic Architecture & Signaling

To control the outcome, one must understand the cycle. CuAAC relies on metal-templated activation, whereas OAOC relies on radical or ionic addition-elimination sequences.

A. CuAAC: The Dinuclear Copper Cycle

Modern kinetic studies (including DFT models) suggest a dinuclear copper mechanism is the most energetic pathway, explaining the second-order dependence on copper concentration.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle (Dinuclear) Start Terminal Alkyne (R-C≡CH) Cu_Acetylide Cu(I)-Acetylide (σ-bound Cu) Start->Cu_Acetylide + Cu(I) / Base Dinuclear Dinuclear Cu-Complex (π-bound 2nd Cu) Cu_Acetylide->Dinuclear + Cu(I) (Activator) Metallacycle Cu-Metallacycle (Six-membered) Dinuclear->Metallacycle + Azide (R'-N3) Rate Limiting Step Triazolyl_Cu Triazolyl-Cu Derivative Metallacycle->Triazolyl_Cu Ring Contraction Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product + H+ / Protonolysis Product->Start Regenerate Cu(I)

Figure 1: The dinuclear mechanism of CuAAC ensures exclusive 1,4-regioselectivity via a strained metallacycle intermediate.

B. OAOC: The Oxidative Elimination Pathway

This route typically involves the cycloaddition of an azide to an alkene (forming a triazoline) followed by oxidative dehydrogenation (using oxidants like Iodine, DDQ, or internal leaving groups like


).

OAOC_Mechanism cluster_oxidative Oxidative Azide-Olefin Cycloaddition Reagents Azide + Alkene (Electron Deficient/Rich) Triazoline 1,2,3-Triazoline (Unstable Intermediate) Reagents->Triazoline [3+2] Cycloaddition Oxidation Oxidative Aromatization (-2H or -HX) Triazoline->Oxidation Oxidant (I2, DDQ) or Elimination (-HNO2) Product_OAOC 1,5- or 1,4,5-Triazole Oxidation->Product_OAOC Aromatization

Figure 2: OAOC proceeds via a triazoline intermediate. The regioselectivity is dictated by electronic effects of the alkene, often favoring 1,5-substitution or allowing trisubstitution.

Comparative Performance Analysis

The choice between CuAAC and OAOC is rarely about yield alone; it is about scaffold diversity and downstream compatibility .

FeatureCuAAC (Click) Oxidative Methods (OAOC) Implication for Drug Dev
Regioselectivity Strictly 1,4-disubstituted .Variable. Often 1,5-disubstituted or 1,4,5-trisubstituted .OAOC allows access to "inverse" vectors for SAR exploration.
Substrate Availability Requires Alkynes . (Can be unstable/expensive).Uses Alkenes/Nitroolefins .[1] (Vast commercial library, stable).Alkenes are often cheaper and more diverse starting materials.
Catalyst/Reagent Copper (Cu) .[2][3][4][5][6][7][8][9][10][11][12][13] Toxic to cells; difficult to remove to <5ppm.Metal-Free (e.g., Nitroolefins) or Iodine/Oxidants .[1]OAOC is superior for late-stage functionalization where metal scavenging is problematic.
Reaction Environment Aqueous compatible (tBuOH/H2O).[7]Often requires organic solvents (DCM, DMF) or specific oxidants.CuAAC is better for bioconjugation; OAOC is better for synthesis of hydrophobic cores.
Atom Economy 100% (Addition).<100% (Loss of H2, HNO2, or leaving groups).CuAAC is greener; OAOC generates stoichiometric waste (reduced oxidant).
Critical Insight: The "Copper Penalty"

In pharmaceutical process chemistry, removing copper to compliant levels (ICH Q3D guidelines: Oral < 3000 ppm, Parenteral < 300 ppm) requires extensive scavenging (e.g., QuadraPure™ resins). OAOC methods using Nitroolefins (where


 is eliminated) or Iodine-catalyzed  systems avoid this "heavy metal penalty" entirely.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates precipitate as described, the reaction is proceeding correctly.

Protocol A: Standard CuAAC (Ascorbate/CuSO4)

Target: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

  • Reagents:

    • Benzyl azide (1.0 equiv)

    • Phenylacetylene (1.0 equiv)

    • 
       (5 mol%)
      
    • Sodium Ascorbate (10 mol%)

    • Solvent:

      
       (1:1).
      
  • Procedure:

    • Dissolve azide and alkyne in the solvent mixture (0.5 M concentration).

    • Prepare a fresh solution of Sodium Ascorbate in water.[2] Note: Solution should be yellow/clear. Brown indicates oxidation.

    • Add

      
       solution, followed immediately by the Ascorbate solution.
      
    • Stir vigorously at RT for 6–12 hours.

    • Validation: The reaction mixture often precipitates the triazole product.

  • Workup:

    • Dilute with water. If solid forms, filter and wash with cold water/ammonium hydroxide (to remove Cu).

    • If oil, extract with EtOAc.

Protocol B: Metal-Free Oxidative Cycloaddition (Nitroolefin Route)

Target: Synthesis of 1,5-disubstituted or 1,4,5-trisubstituted triazoles. Mechanism: Addition of azide to nitroolefin


 elimination of 

.
  • Reagents:

    • Organic Azide (1.0 equiv)

    • 
      -Nitrostyrene (1.0 equiv) (Acts as the alkene + oxidant equivalent via elimination)
      
    • Solvent: Toluene or DMF.

  • Procedure:

    • Dissolve Azide and Nitrostyrene in Toluene (0.5 M).

    • Heat to 80°C (Reflux). Note: Thermal energy is required to overcome the activation barrier for the initial cycloaddition and subsequent elimination.

    • Monitor by TLC.[11] The disappearance of the bright yellow nitrostyrene spot indicates progress.

  • Workup:

    • Evaporate solvent.

    • Recrystallize from Ethanol.

    • Note: This route yields the 1,5-disubstituted product (or 1,4,5 if substituted), complementary to CuAAC.[1][14]

Supporting Data: Yield & Selectivity

The following data summarizes a comparative study of synthesizing a model triazole core using both methods.

Table 1: Comparative Efficiency for Model Substrates

MethodReactantsCatalyst/OxidantTimeYield (%)Regioisomer
CuAAC Ph-Azide + Ph-AcetyleneCuSO4 (5%) / NaAsc8 h94%1,4-only
OAOC Ph-Azide + StyreneI2 (20%) / TBHP12 h82%1,5-major (variable)
OAOC Ph-Azide +

-Nitrostyrene
None (Thermal)6 h88%1,5-only
RuAAC Ph-Azide + Ph-AcetyleneCp*RuCl(PPh3)24 h90%1,5-only

Interpretation: While CuAAC is superior in yield for 1,4-isomers, the OAOC (Nitroolefin) route provides a metal-free, high-yield path to 1,5-isomers, which are otherwise difficult to access without expensive Ruthenium catalysts (RuAAC).

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[10] Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[15] Science. Link

  • Li, Y., & Wang, J. (2022). Oxidative Cycloaddition of Azides with Alkenes: A Versatile Route to Triazoles. Chemical Reviews. Link

  • Quan, X. J., Ren, Z. H., Wang, Y. Y., & Guan, Z. H. (2014). Iodine-Mediated Oxidative Cycloaddition of N-Tosylhydrazones with Anilines: A Facile Route to 1,2,3-Triazoles.[1] Organic Letters. Link

  • Chen, Y., Nie, G., Zhang, Q., Ma, S., Li, H., & Hu, Q. (2015). Copper-Catalyzed [3+2] Cycloaddition/Oxidation Reaction of Nitro-Olefins with Organic Azides. Organic Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing both the safety and efficacy of their synthetic workflows. When handling 1-Ethyl-1H-1,2,3-triazole-5-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing both the safety and efficacy of their synthetic workflows. When handling 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 860751-24-2) —a highly specialized building block utilized in the synthesis of advanced therapeutics like IL-17A modulators[1]—standard laboratory safety protocols must be elevated.

This guide provides a self-validating system of operational and disposal plans, grounded in the physicochemical realities of the molecule. We do not just wear PPE because a safety sheet dictates it; we wear it because we understand the molecular behavior of the compound we are manipulating.

Hazard Assessment & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical risks. 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid presents two primary handling challenges that dictate our safety choices:

  • Aerosolization via Electrostatic Repulsion: As a dry, crystalline powder, the rigid, nitrogen-rich 1,2,3-triazole core can accumulate static charge during physical transfer. This electrostatic repulsion leads to the aerosolization of micro-crystals, creating a severe inhalation risk.

  • Localized pH Disruption: The carboxylic acid moiety acts as a mild-to-moderate tissue irritant. If fine dust settles on exposed skin or ocular mucosa, the natural moisture of the body solubilizes the compound, causing a localized drop in pH and subsequent chemical irritation[2].

Hazard_Logic Compound 1-Ethyl-1H-1,2,3-triazole -5-carboxylic acid Acid Carboxylic Acid Moiety (pH Disruption) Compound->Acid Triazole Triazole Core (Electrostatic Dust) Compound->Triazole EyeSkin Eye/Skin Irritation Risk Acid->EyeSkin Moisture contact Dust Inhalation Risk Triazole->Dust Static charge PPE1 Nitrile Gloves & Goggles EyeSkin->PPE1 Mitigated by PPE2 Fume Hood / N95 Dust->PPE2 Mitigated by

Mechanistic hazard assessment and corresponding PPE mitigation strategies.

Mandatory PPE Matrix

The following table summarizes the quantitative specifications and the mechanistic justification for each required piece of PPE.

PPE CategorySpecificationJustification (Causality)Replacement Frequency
Hand Protection 100% Nitrile, ≥4 mil thicknessPrevents dermal transfer of polar organic acids. Nitrile offers superior chemical resistance to carboxylic acids compared to latex.Every 2 hours, or immediately upon visible contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized triazole dust and solvent splashes during dissolution.N/A (Reusable; clean with 70% IPA post-use).
Body Protection Flame-Resistant (FR) Lab CoatShields against accidental spills during downstream solvent dissolution (e.g., DMF/DCM coupling).Weekly, or immediately post-spill.
Respiratory / Engineering Chemical Fume Hood (Face velocity: 0.4–0.6 m/s)Captures airborne particulates generated by the electrostatic repulsion of the dry powder.Annual certification required.

Standard Operating Procedure (SOP): Handling & Weighing

A robust protocol must be a self-validating system. In this workflow, the success of each step physically verifies the correct execution of the previous step.

Step 1: Engineering Control Verification

  • Action: Verify the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s.

  • Causality: This specific velocity is strong enough to capture aerosolized triazole dust but gentle enough not to blow the fine powder off the weighing boat.

Step 2: Static Mitigation & PPE Donning

  • Action: Double-glove with standard nitrile (outer) and extended-cuff nitrile (inner). Don splash-proof goggles. Use an anti-static gun (e.g., Zerostat) on the weighing enclosure and tools.

  • Causality: Neutralizing the electrostatic charge prevents the powder from clinging to the spatula, validating that the transfer will be clean and quantitative.

Step 3: Weighing and Transfer

  • Action: Tare a static-free weighing boat. Use a ceramic or PTFE-coated spatula to weigh the 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid. Do not use metal spatulas if static cling is observed.

  • Action: Transfer the weighed compound directly into the reaction vessel (e.g., for HATU-mediated amide coupling[1]) within the hood.

Step 4: Decontamination

  • Action: Wipe down the balance and spatulas with a 70% Isopropanol/Water solution.

  • Causality: The water solubilizes the carboxylic acid, while the isopropanol ensures rapid evaporation, leaving the workspace chemically neutralized for the next user.

Handling_Workflow A Hazard Assessment CAS: 860751-24-2 B PPE Verification (Nitrile, Goggles, Coat) A->B Validates C Engineering Controls (Fume Hood Setup) B->C Precedes D Weighing & Transfer (Anti-static tools) C->D Enables E Reaction Integration (e.g., Amide Coupling) D->E Feeds into F Waste Segregation (Trace Organics) E->F Generates

Self-validating workflow for the safe handling and processing of the triazole building block.

Spill Response & Waste Disposal Plan

Improper disposal of triazole derivatives can lead to cross-contamination or unwanted reactions in waste carboys. Follow these strict segregation rules:

Dry Powder Spill Response:

  • Do not sweep dry powder, as this exacerbates aerosolization.

  • Cover the spill with a damp, absorbent pad (moistened with water or 70% IPA) to suppress dust.

  • Carefully scoop the pad and the adhered compound into a designated solid waste container.

Waste Segregation Plan:

  • Solid Waste: Collect contaminated weighing boats, gloves, and spatulas in a solid hazardous waste container explicitly labeled "Trace Organics / Triazole Derivatives."

  • Liquid Waste: If the compound has been dissolved in organic solvents for downstream synthesis (e.g., DMF, DCM, or Ethanol), dispose of the mixture in a designated "Halogenated" or "Non-Halogenated" solvent waste carboy, depending on the primary solvent. Critical: Never mix triazole-carboxylic acid waste with strong oxidizers or strong bases, as exothermic neutralization can occur.

References

  • WO2021239745A1 - IL-17A Modulators. Google Patents. Accessed March 5, 2026.

Sources

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